MK-0812 Succinate
Description
Propriétés
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJJJUIDYHHSM-PXUYIWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MK-0812 Succinate: A Technical Guide to its Antagonistic Action on CCR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages into tissues. Dysregulation of the CCL2/CCR2 signaling axis is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with CCR2, the consequent effects on downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Quantitative Analysis of this compound's Potency
The efficacy of MK-0812 as a CCR2 antagonist has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities reported in the literature.
| Assay Type | Cell Line/System | Ligand | IC50 Value (nM) | Reference |
| MCP-1 Mediated Response | Human Monocytes | MCP-1 (CCL2) | 3.2 | [1][2] |
| 125I-MCP-1 Binding Inhibition | Isolated Human Monocytes | 125I-MCP-1 (CCL2) | 4.5 | [1][2] |
| Whole Blood Assay | Human Whole Blood | MCP-1 (CCL2) | 8 | [1][2] |
| Chemotaxis Inhibition | WeHi-274.1 (murine monocyte) | CCL2 | 5 | [3] |
Mechanism of Action: Antagonism of CCR2 Signaling
MK-0812 acts as a competitive antagonist at the CCR2 receptor. By binding to the receptor, it prevents the binding of CCL2 and other cognate ligands, thereby inhibiting the initiation of downstream intracellular signaling cascades.
The CCR2 Signaling Cascade
Upon binding of its ligand, CCL2, CCR2—a G protein-coupled receptor (GPCR)—undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation sets off a complex network of signaling pathways that are crucial for cellular responses such as chemotaxis, proliferation, and survival. The key downstream pathways affected by CCR2 activation include:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes cascades such as the p38 and ERK1/2 pathways, which are involved in inflammation and cell migration.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is critical for the transcription of various genes involved in inflammation and immune responses.
MK-0812, by blocking the initial ligand-receptor interaction, effectively prevents the activation of these critical signaling pathways.
Key Experimental Protocols
The characterization of MK-0812's mechanism of action relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the ability of MK-0812 to compete with a radiolabeled ligand for binding to CCR2.
Experimental Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Ba/F3 cells stably transfected with the mouse CCR2 gene in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add varying concentrations of this compound (or vehicle for control).
-
Add a constant concentration of 125I-labeled recombinant human CCL2 (125I-rhCCL2).
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of unlabeled CCL2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the MK-0812 concentration.
-
Determine the IC50 value, which is the concentration of MK-0812 that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Chemotaxis Assay
This functional assay assesses the ability of MK-0812 to inhibit the migration of cells towards a CCL2 gradient.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Culture WeHi-274.1 murine monocytic cells in appropriate media.
-
Harvest the cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.1% BSA) at a defined concentration.
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a porous polycarbonate membrane (e.g., 5 µm pores) separating the upper and lower wells.
-
-
Assay Procedure:
-
To the lower wells, add assay medium containing CCL2 at a concentration that induces optimal chemotaxis (previously determined by a dose-response experiment).
-
Add varying concentrations of this compound to the lower wells. Include a vehicle control.
-
Place the membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of MK-0812 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MK-0812 concentration and determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive inhibition of CCL2 binding, which in turn blocks the activation of key downstream signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways. This blockade of CCR2-mediated signaling effectively inhibits the chemotactic response of monocytes and macrophages, which is the basis for its therapeutic potential in a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of CCR2 antagonists.
References
The Role of MK-0812 Succinate in Monocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of MK-0812 succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in the modulation of monocyte trafficking. Monocyte migration is a critical component of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory and autoimmune diseases. The CCL2/CCR2 signaling axis is a primary driver of this process, making it a key therapeutic target. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The CCL2/CCR2 Axis in Monocyte Trafficking
Monocytes, a heterogeneous population of circulating leukocytes, play a pivotal role in both homeostasis and inflammation. Their recruitment from the bone marrow to peripheral tissues is a tightly regulated process orchestrated by chemokine gradients. The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its cognate receptor, CCR2, are the predominant mediators of inflammatory monocyte egress from the bone marrow and their subsequent migration to sites of inflammation.[1]
The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, antagonism of this pathway presents a promising therapeutic strategy for a wide range of diseases.
This compound is a potent and selective small-molecule antagonist of CCR2. By binding to CCR2, it allosterically inhibits the downstream signaling cascade initiated by CCL2, thereby impeding monocyte chemotaxis and tissue infiltration.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly competing with CCL2 for binding to the CCR2 receptor on the surface of monocytes. This competitive inhibition prevents the conformational changes in the CCR2 receptor necessary for G-protein coupling and the initiation of downstream signaling pathways. The key pathways inhibited include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are crucial for cytoskeletal rearrangement, cell polarization, and directed cell movement.
A noteworthy consequence of in vivo CCR2 antagonism with agents like MK-0812 is a paradoxical increase in circulating plasma CCL2 levels.[2] This phenomenon is attributed to the blockade of CCR2-mediated internalization and clearance of CCL2 by monocytes.[3] Under normal physiological conditions, CCR2 is constitutively internalized and recycled, a process that contributes to the clearance of its ligand, CCL2, from the circulation. By inhibiting this uptake, MK-0812 disrupts this homeostatic mechanism, leading to an accumulation of CCL2 in the plasma.[2]
Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events culminating in monocyte migration. This compound blocks this cascade at its inception.
Quantitative Data on the Efficacy of MK-0812
The potency and efficacy of MK-0812 have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.
In Vitro Potency
| Assay Type | Cell Line/System | Species | IC50 (nM) | Reference(s) |
| 125I-CCL2 Binding Inhibition | Isolated Monocytes | Human | 4.5 | [4] |
| Chemotaxis Inhibition | WEHI-274.1 Cells | Mouse | 5 | [5] |
| MCP-1 Mediated Response Blockade | - | - | 3.2 | [4] |
| Monocyte Shape Change (Whole Blood) | Rhesus Blood | Rhesus | 8 | [4] |
In Vivo Effects in Mice
| Parameter | Dosing Regimen (Oral Gavage) | Effect | Reference(s) |
| Circulating Ly6Chi Monocyte Frequency | 30 mg/kg | Significant reduction | [6] |
| Circulating Ly6G+Ly6C+ Neutrophil Frequency | 30 mg/kg | No significant impact | [6] |
| Plasma CCL2 Levels | Dose-dependent | Elevation corresponding to the reduction in Ly6Chi monocytes | [2][6] |
| CCL2-Mediated Monocyte Migration | Dose-dependent | Inhibition of migration | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro CCR2 Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled CCR2 ligand from the receptor.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest and resuspend the cells in assay buffer to a concentration of 1 x 106 cells/mL.[8]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of 125I-mCCL2 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.[8]
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[8]
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure radioactivity using a scintillation counter.[8]
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value using non-linear regression.
In Vitro Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or a similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium at a concentration of 2 x 106 cells/mL.[8]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for 30 minutes at 37°C.[8]
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.
-
For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[8]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[8]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.[8]
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
In Vivo Assessment of Monocyte Trafficking in Mice
This protocol outlines the in vivo evaluation of this compound's effect on circulating monocyte populations.
Materials:
-
Animals: BALB/c mice.
-
Test Compound: this compound formulated for oral gavage.
-
Vehicle Control: 0.5% methylcellulose.
-
Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD11b, Ly6C, and Ly6G.
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer: PBS with 0.5% BSA and 2mM EDTA.
-
Flow Cytometer.
Procedure:
-
Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[7]
-
Blood Collection: At a specified time point post-dosing (e.g., 2 hours), collect whole blood via cardiac puncture into EDTA-coated tubes.[6]
-
Staining:
-
Aliquot 100 µL of whole blood into FACS tubes.
-
Add the antibody cocktail (anti-CD45, -CD11b, -Ly6C, -Ly6G) and incubate for 30 minutes at 4°C in the dark.[9]
-
-
Lysis: Add 1-step Fix/Lyse solution, mix, and incubate for 10 minutes at room temperature in the dark.[10]
-
Washing: Centrifuge the samples, discard the supernatant, and wash the cell pellet with FACS buffer.
-
Acquisition: Resuspend the pellet in FACS buffer and acquire events on a flow cytometer.[9]
-
Data Analysis:
-
Gate on CD45+ leukocytes.
-
From the leukocyte gate, identify monocytes as CD11b+.
-
Further delineate the inflammatory monocyte subset as Ly6Chi.
-
Quantify the frequency of Ly6Chi monocytes within the total leukocyte population.
-
Conclusion
This compound is a potent and selective CCR2 antagonist that effectively inhibits monocyte trafficking by blocking the CCL2/CCR2 signaling axis. Its mechanism of action, characterized by the prevention of CCL2-induced downstream signaling, translates to a significant reduction in the recruitment of inflammatory monocytes to tissues in vivo. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of CCR2 antagonists as a therapeutic modality for a host of inflammatory diseases. The paradoxical elevation of plasma CCL2 following CCR2 blockade is a critical consideration for clinical development and dose selection, underscoring the importance of comprehensive pharmacodynamic assessments. Further research into the long-term consequences of sustained CCR2 antagonism will be crucial for the successful translation of this therapeutic strategy to the clinic.
References
- 1. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 2. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2-positive monocytes recruited to inflamed lungs downregulate local CCL2 chemokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bowdish.ca [bowdish.ca]
- 10. bowdish.ca [bowdish.ca]
MK-0812 Succinate: A Selective CCR2 Antagonist for Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), a key mediator in the inflammatory cascade. This document provides a comprehensive overview of MK-0812, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Mechanism of Action
MK-0812 exerts its pharmacological effect by specifically binding to CCR2, thereby preventing the interaction of the receptor with its primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. This blockade inhibits the downstream signaling pathways responsible for monocyte and macrophage recruitment to sites of inflammation.
Quantitative Pharmacological Data
The potency and selectivity of MK-0812 have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Species/System | Ligand | IC50 (nM) |
| MCP-1 Mediated Response | Human Monocytes | MCP-1 | 3.2[1] |
| Radioligand Binding | Isolated Human Monocytes | 125I-MCP-1 | 4.5[1] |
| Whole Blood Assay | Human | Endogenous MCP-1 | 8[1] |
Table 1: In Vitro Potency of MK-0812
| Species | Route of Administration | Dose (mg/kg) | Effect |
| Mouse (BALB/c) | Oral Gavage (p.o.) | 30 | Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1][2] |
Table 2: In Vivo Efficacy of MK-0812
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize MK-0812, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for screening CCR2 antagonists.
Caption: Simplified CCR2 signaling pathway leading to chemotaxis.
References
Preclinical Research on MK-0812 Succinate in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation. Consequently, the CCL2-CCR2 axis has been identified as a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacological data, and its effects in various inflammatory models. The "succinate" component of the name refers to the salt form of the drug, which is utilized to improve its physicochemical properties, such as solubility and stability, and is not known to have a direct biological role in the drug's inflammatory mechanism.[1][2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to CCR2, thereby blocking the downstream signaling cascade initiated by CCL2. This inhibition prevents the recruitment of CCR2-expressing monocytes from the bone marrow to the circulation and their subsequent infiltration into inflamed tissues. The CCL2-CCR2 signaling pathway, upon activation, triggers a cascade of intracellular events, including the activation of key signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK. These pathways are crucial for cell survival, proliferation, and the production of pro-inflammatory cytokines. By blocking this initial step, MK-0812 effectively dampens the inflammatory response.
Quantitative Pharmacological Data
The preclinical efficacy of MK-0812 has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for MK-0812.
| Assay Type | Target | Species | IC50 (nM) | Reference(s) |
| MCP-1 Mediated Response | CCR2 | Not Specified | 3.2 | [3] |
| 125I-MCP-1 Binding | CCR2 | Not Specified (isolated monocytes) | 4.5 | [3] |
| MCP-1 Induced Monocyte Shape Change | CCR2 | Rhesus Monkey (whole blood) | 8 | [3] |
| WeHi-274.1 Cell Chemotaxis | CCR2 | Murine | 5 |
Table 1: In Vitro Efficacy of MK-0812
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Female BALB/c Mice | 30 mg/kg, p.o. | Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood. | [4] |
| Anti-collagen Antibody-Induced Arthritis (Mouse) | Not Specified | No effect on arthritis disease severity. |
Table 2: In Vivo Preclinical Studies of MK-0812
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to characterize CCR2 antagonists like MK-0812.
CCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR2 receptor.
Materials:
-
HEK293 cells transiently or stably expressing human CCR2
-
[125I]-CCL2 (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1)
-
Non-specific binding control (high concentration of unlabeled CCL2)
-
Test compound (MK-0812)
Procedure:
-
Prepare cell membranes from HEK293-CCR2 cells.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add [125I]-CCL2 to each well.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
In Vivo Oral Gavage Administration in Mice
This protocol outlines the procedure for administering MK-0812 orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration.
-
Weigh each mouse to determine the correct volume of the dosing solution to administer (typically 5-10 mL/kg).[3][5]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[5]
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance.[5]
-
Once the needle is correctly positioned, slowly administer the dosing solution.
-
Gently remove the needle.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical research on this compound.
Caption: CCL2-CCR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an In Vivo Arthritis Model.
Discussion and Future Directions
Preclinical studies have established this compound as a potent and selective CCR2 antagonist with clear in vitro activity and in vivo effects on monocyte populations. However, the translation of these findings into clinical efficacy has been challenging. For instance, in a mouse model of anti-collagen antibody-induced arthritis, MK-0812 did not demonstrate a significant effect on disease severity. Furthermore, a Phase II clinical trial of MK-0812 in patients with relapsing-remitting multiple sclerosis did not show a significant improvement compared to placebo.[6]
These findings highlight the complexity of targeting the CCL2-CCR2 axis in chronic inflammatory diseases. Several factors could contribute to this discrepancy between preclinical pharmacology and clinical outcomes, including the multifactorial nature of these diseases, the potential for redundant or compensatory inflammatory pathways, and the challenges of achieving optimal target engagement in the relevant tissue compartments.
Future preclinical research could focus on:
-
Exploring combination therapies: Investigating the synergistic effects of MK-0812 with other anti-inflammatory agents that target different pathways.
-
Investigating alternative inflammatory models: Evaluating the efficacy of MK-0812 in a broader range of preclinical models that may better recapitulate specific aspects of human inflammatory diseases.
-
Biomarker development: Identifying and validating biomarkers that can predict which patient populations are most likely to respond to CCR2 antagonism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of MK-0812 Succinate on CCL2-Mediated Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MK-0812 succinate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), with a specific focus on its inhibitory effects on CCL2-mediated chemotaxis. This document details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data on the efficacy of this compound.
Introduction: The CCL2-CCR2 Axis in Chemotaxis
Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical cytokine that orchestrates the migration of various immune cells, most notably monocytes and macrophages, to sites of inflammation and tissue injury[1]. This process, known as chemotaxis, is initiated by the binding of CCL2 to its primary receptor, CCR2, a G protein-coupled receptor (GPCR) expressed on the surface of these target cells[2]. The CCL2-CCR2 signaling axis is a key player in numerous physiological and pathological processes, including immune responses, inflammatory diseases, and cancer progression[2].
Upon binding of CCL2 to CCR2, a conformational change in the receptor triggers a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling cascades ultimately result in cytoskeleton reorganization, leading to cellular polarization and directional migration towards the CCL2 gradient[1][3][4].
This compound: A Potent CCR2 Antagonist
MK-0812 is a small molecule antagonist that exhibits high affinity and selectivity for CCR2. By binding to the receptor, MK-0812 effectively blocks the interaction of CCL2 with CCR2, thereby inhibiting the initiation of the downstream signaling cascade responsible for chemotaxis. This mechanism of action makes MK-0812 a valuable tool for studying the physiological roles of the CCL2-CCR2 axis and a potential therapeutic agent for diseases characterized by excessive monocyte and macrophage infiltration.
Quantitative Data: In Vitro Inhibition of CCL2-Mediated Chemotaxis
The inhibitory potency of MK-0812 on CCL2-mediated chemotaxis has been quantified in various in vitro assays. The following table summarizes the key findings:
| Cell Line | Assay Type | Measured Effect | IC50 (nM) | Reference |
| WeHi-274.1 (murine monocytic) | Chemotaxis Assay | Inhibition of CCL2-mediated cell migration | 5 | [5] |
Note: The IC50 value represents the concentration of MK-0812 required to inhibit 50% of the CCL2-mediated chemotactic response.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro chemotaxis assay to evaluate the inhibitory effect of compounds like this compound on CCL2-mediated cell migration. The Boyden chamber or Transwell assay is a commonly used method[6][7][8][9].
Boyden Chamber Chemotaxis Assay
Objective: To quantify the dose-dependent inhibition of CCL2-induced chemotaxis of monocytic cells by this compound.
Materials:
-
Cells: WEHI-274.1 murine monocytic cell line or primary human monocytes.
-
Chemoattractant: Recombinant human or murine CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Boyden Chamber Apparatus: 48-well microchemotaxis chamber.
-
Membrane: Polycarbonate membrane with 5 µm pores.
-
Staining Solution: Diff-Quik or similar cytological stain.
-
Microscope: Light microscope with imaging capabilities.
Procedure:
-
Cell Preparation:
-
Culture WEHI-274.1 cells in appropriate growth medium until they reach the mid-logarithmic phase of growth.
-
On the day of the assay, harvest the cells and wash them twice with serum-free assay medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay medium to the desired concentrations.
-
In the lower wells of the Boyden chamber, add 29 µL of assay medium containing various concentrations of CCL2 (to determine the optimal chemoattractant concentration) or a fixed, predetermined optimal concentration of CCL2 for the inhibitor studies. Include a negative control with assay medium alone.
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
In a separate 96-well plate, pre-incubate the cell suspension (50 µL) with an equal volume of the this compound dilutions (or assay medium for control wells) for 30 minutes at 37°C.
-
Add 50 µL of the pre-incubated cell suspension to the upper wells of the Boyden chamber.
-
-
Incubation:
-
Incubate the assembled chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Migration:
-
After incubation, carefully remove the membrane.
-
Wipe the cells from the upper side of the membrane using a cotton swab.
-
Fix the membrane in methanol for 5 minutes.
-
Stain the migrated cells on the lower side of the membrane with Diff-Quik stain.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response curve.
-
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.
CCL2-CCR2 Signaling Pathway
Caption: Simplified CCL2-CCR2 signaling cascade leading to chemotaxis and its inhibition by MK-0812.
Experimental Workflow for Chemotaxis Assay
Caption: Step-by-step workflow for the Boyden chamber chemotaxis assay.
Logical Relationship of Inhibition
Caption: Logical flow demonstrating the inhibitory action of MK-0812 on CCL2-induced chemotaxis.
References
- 1. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Chemotaxis assay - Wikipedia [en.wikipedia.org]
The Pivotal Role of CCR2 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of inflammatory responses. This axis is fundamentally involved in the recruitment of monocytes and other immune cells to sites of inflammation, making it a key player in the pathogenesis of a wide array of inflammatory diseases. Consequently, the CCR2/CCL2 pathway has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of CCR2 in various inflammatory disease models, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the complexities of inflammatory diseases and the therapeutic potential of targeting the CCR2 pathway.
The CCR2 Signaling Pathway in Inflammation
The activation of CCR2 by its ligands, most notably CCL2, initiates a cascade of downstream signaling events that are central to the inflammatory process. As a G protein-coupled receptor (GPCR), CCR2, upon ligand binding, triggers the dissociation of the Gαi subunit from the Gβγ subunits.[1] This event sets in motion multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[2][3][4]
Activation of these pathways culminates in a variety of cellular responses critical for inflammation, such as chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines.[2][3] The recruitment of monocytes from the bone marrow to sites of inflammation is a hallmark of CCR2 activation.[5] These monocytes can then differentiate into macrophages, which further propagate the inflammatory response.
Below is a diagram illustrating the major signaling cascades initiated by CCR2 activation.
CCR2 in Key Inflammatory Disease Models: Quantitative Data
The critical role of CCR2 in inflammation has been extensively studied in various animal models of human diseases. The use of CCR2 knockout (CCR2-/-) mice and specific CCR2 antagonists has provided valuable quantitative data on the impact of this receptor on disease pathogenesis.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
In the CIA model, which mimics human rheumatoid arthritis, the absence of CCR2 has been shown to paradoxically exacerbate the disease in some studies, suggesting a complex role for this receptor.
| Parameter | Wild-Type (WT) Mice | CCR2-/- Mice | Reference |
| Arthritis Incidence (%) | 80-90 | 100 | |
| Mean Arthritis Score (max 16) | 8.5 ± 1.5 | 13.5 ± 1.0 | |
| Anti-Collagen IgG (U/mL) | 1500 ± 300 | 3500 ± 500 | |
| Joint IFN-γ Expression (ratio to L32) | Not Detected | 0.54 ± 0.06 | |
| Joint IL-6 Expression (ratio to L32) | 0.28 ± 0.04 | 0.69 ± 0.11 |
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
In the EAE model of multiple sclerosis, CCR2 deficiency or blockade generally leads to a significant reduction in disease severity, highlighting its pro-inflammatory role in the central nervous system.
| Parameter | Wild-Type (WT) Mice | CCR2-/- Mice | Reference |
| Peak Mean Clinical Score (max 5) | 3.0 - 3.5 | 1.5 - 2.0 | |
| Disease Incidence (%) | 80-100 | 0-67 (strain dependent) | |
| Day of Onset | 10-14 | Delayed (e.g., >20) | |
| CNS Inflammatory Infiltrates | Abundant | Markedly Reduced/Absent |
Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS) Colitis Model
In the DSS-induced colitis model, which resembles human ulcerative colitis, the absence of CCR2 is associated with reduced disease severity.
| Parameter | Wild-Type (WT) Mice | CCR2-/- / CCR6-/- DKO Mice | Reference |
| Body Weight Change on Day 10 (%) | -15 to -20 | ~ -5 | |
| Disease Activity Index (DAI) on Day 10 | ~ 3.5 | ~ 1.5 | |
| Colon Length on Day 10 (cm) | ~ 6.5 | ~ 8.0 |
Atherosclerosis
Studies using apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, have demonstrated a significant reduction in lesion formation in the absence of CCR2.
| Parameter | ApoE-/- (WT) | ApoE-/- CCR2-/- | Reference |
| Aortic Lesion Area (mm²) | ~0.35 | ~0.15 | |
| Aortic Root Lesion Area (mm²) | ~0.25 | ~0.10 | |
| Macrophage Accumulation in Lesions | High | Significantly Reduced |
Detailed Experimental Protocols
Monocyte Chemotaxis Assay (Modified Boyden Chamber)
This assay is fundamental for quantifying the chemotactic response of monocytes to chemoattractants like CCL2.
Materials:
-
Modified Boyden chambers (e.g., Transwell inserts with 5 µm pore size polycarbonate membranes)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
RPMI 1640 medium with 1% BSA
-
Recombinant human CCL2
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Isolate monocytes from human peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Resuspend monocytes in RPMI 1640 with 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of CCL2 (e.g., 0.1 to 100 ng/mL) in RPMI 1640 with 1% BSA.
-
Add 600 µL of the CCL2 dilutions or control medium to the lower wells of the Boyden chamber.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the monocyte suspension to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, remove the inserts and wipe the top of the membrane to remove non-migrated cells.
-
To quantify migrated cells, either: a. Stain the migrated cells on the bottom of the membrane with a DNA dye (e.g., DAPI) and count under a microscope. b. Lyse the migrated cells and quantify their number using a fluorescent dye like CyQuant. c. Pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.
-
Calculate the chemotactic index as the fold increase in cell migration in response to CCL2 compared to the control medium.
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 5. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of MK-0812 Succinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[4] Consequently, the CCL2-CCR2 signaling axis has been a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. MK-0812 has been investigated in clinical trials for conditions such as rheumatoid arthritis and relapsing-remitting multiple sclerosis.[5][6] This technical guide provides a comprehensive overview of the pharmacology of MK-0812, summarizing key preclinical data and experimental methodologies.
Mechanism of Action
MK-0812 exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by CCL2.[2] CCR2 is a G protein-coupled receptor (GPCR) that, upon ligand binding, initiates a cascade of intracellular events.[7][8] These events include the activation of signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK, which ultimately lead to cellular responses like chemotaxis, proliferation, and survival.[7][8] By blocking the interaction of CCL2 with CCR2, MK-0812 effectively abrogates these pro-inflammatory signals.
Quantitative Pharmacological Data
The potency and selectivity of MK-0812 have been characterized in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for MK-0812.
| Parameter | Species/System | Value (nM) | Reference |
| IC50 (MCP-1 mediated response) | Human monocytes | 3.2 | [1][2][3] |
| IC50 (¹²⁵I-MCP-1 binding) | Isolated human monocytes | 4.5 | [1][2][3] |
| IC50 (MCP-1 induced monocyte shape change) | Rhesus whole blood | 8 | [1][2][3] |
| IC50 (CCL2-mediated chemotaxis) | WeHi-274.1 cells | 5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the preclinical evaluation of MK-0812.
In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of MK-0812 to the CCR2 receptor.
-
Methodology:
-
Membranes from Ba/F3 cells transfected with mouse CCR2 are used.
-
A constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-rhCCL2) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled MK-0812 are added to compete with the radioligand for binding to CCR2.
-
The amount of bound radioactivity is measured, and the concentration of MK-0812 that inhibits 50% of the specific binding (IC50) is calculated.[9]
-
2. Chemotaxis Assay:
-
Objective: To assess the functional ability of MK-0812 to block CCL2-induced cell migration.
-
Methodology:
-
A murine monocyte cell line, WeHi-274.1, is used.
-
Cells are placed in the upper chamber of a transwell plate, while CCL2 is placed in the lower chamber to create a chemotactic gradient.
-
Varying concentrations of MK-0812 are added to the upper chamber with the cells.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is determined as the concentration of MK-0812 that causes a 50% reduction in cell migration.[9]
-
3. Monocyte Shape Change Assay:
-
Objective: To evaluate the effect of MK-0812 on a rapid, CCL2-induced cellular response in a more physiologically relevant matrix.
-
Methodology:
-
Freshly collected human or rhesus whole blood is used.
-
Blood samples are pre-incubated with different concentrations of MK-0812.
-
MCP-1 is then added to stimulate the monocytes.
-
The change in monocyte shape (forward scatter) is measured by flow cytometry.
-
The IC50 is the concentration of MK-0812 that inhibits 50% of the MCP-1-induced shape change.[1][2]
-
In Vivo Studies
Animal Models:
-
Arthritis Model: The efficacy of MK-0812 has been evaluated in mouse models of arthritis.[2]
-
Methodology:
-
Female BALB/c mice are typically used.[2]
-
MK-0812 is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg).[2]
-
The frequency of specific monocyte and neutrophil populations in the peripheral blood is determined by flow cytometry at a set time point after administration.[2]
-
A notable in vivo effect of MK-0812 treatment is a dose-dependent reduction in circulating Ly6Chi monocytes, which is accompanied by an elevation in the CCR2 ligand, CCL2.[2][3]
-
Visualizations
Signaling Pathway
The following diagram illustrates the CCR2 signaling pathway and the inhibitory action of MK-0812.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating a CCR2 antagonist like MK-0812.
Clinical Development and Outlook
MK-0812 progressed to Phase II clinical trials for the treatment of rheumatoid arthritis and relapsing-remitting multiple sclerosis.[6] However, reports suggest that enthusiasm for its development in these indications has diminished due to a lack of clinical efficacy.[4] Despite this, the extensive preclinical data for MK-0812 provide a valuable case study for the development of CCR2 antagonists and highlight the challenges in translating potent preclinical activity into clinical success for complex inflammatory diseases. Further research may explore the utility of MK-0812 or similar CCR2 antagonists in other indications where the CCL2-CCR2 axis is a key driver of pathology.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 8. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Studies on MK-0812 Succinate in Autoimmune Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the initial studies of MK-0812 Succinate and other C-C chemokine receptor type 2 (CCR2) antagonists. Detailed clinical trial data for this compound in autoimmune diseases is not fully available in the public domain. Therefore, some data presented from other CCR2 antagonists is for illustrative purposes to demonstrate the potential effects of this drug class.
Introduction
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is a significant driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis (RA) and multiple sclerosis (MS), where the infiltration of these myeloid cells into tissues perpetuates chronic inflammation and contributes to tissue damage. By blocking the CCR2 receptor, this compound is designed to inhibit the migration of these inflammatory cells, thereby disrupting the inflammatory cascade and offering a potential therapeutic avenue for these debilitating conditions. This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations into this compound and related CCR2 antagonists for the treatment of autoimmune diseases.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR2 receptor. Its binding to the receptor is thought to prevent the necessary conformational changes required for the coupling of G-proteins and the initiation of downstream signaling cascades, even when the natural ligand, CCL2, is present.
The CCL2/CCR2 Signaling Pathway
The interaction between CCL2 and its receptor CCR2, a G-protein coupled receptor (GPCR), triggers a series of intracellular signaling events that are fundamental for monocyte chemotaxis, activation, and survival. The therapeutic hypothesis is that inhibition of this critical pathway by this compound will effectively disrupt these pro-inflammatory processes.
Figure 1: Simplified CCR2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
The public availability of detailed quantitative data from clinical trials of this compound in autoimmune diseases is limited. This section provides available preclinical data for MK-0812 and includes illustrative data from other CCR2 antagonists to provide context for the potential effects of this class of drugs.
In Vitro Potency of MK-0812
| Parameter | Cell Type | Assay | IC50 (nM) |
| MK-0812 | Isolated human monocytes | ¹²⁵I-MCP-1 Binding | 4.5[1] |
| Human whole blood | MCP-1 induced monocyte shape change | 8[1] | |
| THP-1 cells (human monocytic) | MCP-1 mediated chemotaxis | 3.2[1] |
Preclinical In Vivo Pharmacodynamics of MK-0812
A study conducted in BALB/c mice demonstrated the dose-dependent in vivo effects of MK-0812 on monocyte migration.[2]
| Dosage (mg/kg, p.o.) | Inhibition of CCL2-mediated CD11b+Ly6Chi monocyte migration (%) | Plasma Concentration (nM) |
| 3 | ~20 | ~10 |
| 10 | ~50 | ~30 |
| 30 | ~80 | ~100 |
Illustrative Clinical Trial Data for a CCR2 Antagonist (CCX140-B) in a Related Inflammatory Condition (Type 2 Diabetes)
The following data is from a Phase 2 clinical trial of the CCR2 antagonist CCX140-B in patients with type 2 diabetes and nephropathy. This is presented to illustrate the potential clinical effects of CCR2 antagonism on relevant biomarkers.
| Treatment Group (4 weeks) | Change in Fasting Plasma Glucose (mg/dL) | Change in HbA1c (%) |
| Placebo | -10.7[3] | -0.09[3] |
| CCX140-B (5 mg) | -4.3[3] | -0.09[3] |
| CCX140-B (10 mg) | -16.1[3] | -0.23[3] |
| Pioglitazone (active control) | -21.4[3] | -0.13[3] |
| p=0.045 vs. placebo |
Illustrative Preclinical Data for a CCR2 Antagonist (INCB3344) in a Rat Model of Inflammatory Arthritis
This data demonstrates the potential efficacy of CCR2 blockade in a preclinical model of rheumatoid arthritis.
| Treatment Group (from day 9 post-immunization) | Mean Clinical Score (Day 21) | Mean Inflammation Score (Histological) | Mean Bone Resorption Score (Histological) |
| Vehicle | 8.2[4] | 5.5[4] | 4.8[4] |
| INCB3344 (100 mg/kg BID s.c.) | 3.5[4] | 2.1[4] | 1.8[4] |
| p < 0.02 vs. vehicle |
Experimental Protocols
Reproducible and well-documented experimental methodologies are fundamental to drug development. The following sections describe representative protocols for key in vitro and in vivo assays used in the evaluation of CCR2 antagonists.
In Vitro Chemotaxis Assay
This assay is designed to quantify the ability of a test compound to inhibit the directed migration of CCR2-expressing cells towards a concentration gradient of CCL2.
Figure 2: Experimental Workflow for an In Vitro Chemotaxis Assay.
Detailed Steps:
-
Cell Culture: The human monocytic cell line THP-1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in assay medium (RPMI-1640 containing 0.5% bovine serum albumin) to achieve the final desired concentrations.
-
Assay Procedure:
-
THP-1 cells are harvested, washed, and resuspended in assay medium to a final concentration of 1 x 10⁶ cells/mL.
-
The cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.
-
A solution of recombinant human CCL2 (e.g., 10 ng/mL) in assay medium is added to the lower wells of a 24-well plate containing 5 µm pore size polycarbonate membrane inserts. Assay medium without CCL2 serves as a negative control.
-
100 µL of the pre-incubated cell suspension is then added to the upper chamber of each insert.
-
The plate is incubated for 3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
-
Quantification of Migration:
-
Following incubation, the inserts are removed, and any non-migrated cells on the upper surface of the membrane are carefully removed with a cotton swab.
-
The membrane is then fixed in methanol and stained with a suitable stain such as Giemsa or DAPI to visualize the migrated cells.
-
The number of cells that have migrated to the lower surface of the membrane is counted in several representative high-power fields using a microscope.
-
Alternatively, the number of migrated cells that have passed into the lower chamber can be quantified using a fluorescent dye (e.g., CyQuant) and a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound relative to the vehicle control. An IC50 value is then determined by fitting the resulting dose-response curve to a four-parameter logistic equation.
In Vivo Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in rodents is a widely accepted preclinical model for rheumatoid arthritis as it shares many of the pathological hallmarks of the human disease, such as synovitis, cartilage degradation, and bone erosion.
Figure 3: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Detailed Steps:
-
Animals: Male DBA/1 mice, typically 8-10 weeks of age, are utilized due to their genetic predisposition to developing CIA.
-
Induction of Arthritis:
-
On day 0, the mice are immunized at the base of the tail with an intradermal injection of 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
A booster immunization, consisting of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA), is administered on day 21.
-
-
Treatment Protocol:
-
The mice are randomly assigned to different treatment groups, which typically include a vehicle control, this compound at several dose levels, and a positive control such as methotrexate.
-
The treatment is administered daily via oral gavage. The timing of treatment initiation can be varied to assess prophylactic (starting before disease onset) or therapeutic (starting after the appearance of clinical signs) effects.
-
-
Clinical Evaluation of Arthritis:
-
Starting from day 21, the mice are monitored daily for the onset and severity of arthritis.
-
Each paw is assigned a clinical score based on a scale of 0 to 4, where 0 indicates a normal paw, 1 signifies mild swelling and/or erythema of a single digit, 2 represents moderate swelling and erythema of the paw, 3 denotes severe swelling and erythema of the entire paw, and 4 indicates maximal swelling with joint ankylosis. The maximum possible clinical score for each mouse is 16.
-
-
Histopathological Examination:
-
The paws are fixed in 10% neutral buffered formalin, decalcified using a suitable agent, and then embedded in paraffin.
-
Thin sections are cut and stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and with Safranin O to assess the degree of cartilage damage.
-
A blinded observer performs histological scoring to quantify the severity of synovitis, pannus formation, cartilage destruction, and bone erosion.
-
Biomarker Assessment:
-
Blood samples are collected at the time of termination to measure serum levels of anti-type II collagen antibodies and key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assays (ELISA).
-
Conclusion
The initial investigations into this compound and other CCR2 antagonists have underscored the therapeutic rationale for targeting the CCL2/CCR2 signaling axis in the treatment of autoimmune diseases. Preclinical studies have consistently shown that these compounds can effectively inhibit the migration of inflammatory monocytes and lead to a reduction in disease severity in animal models of arthritis. However, the successful translation of these encouraging preclinical results into significant clinical efficacy in autoimmune disorders such as rheumatoid arthritis has proven to be a complex challenge, as reflected by the limited availability of positive clinical trial data in the public domain.
The information compiled in this technical guide, encompassing the mechanism of action, available quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers and professionals in the field of drug development. It provides a solid foundation for further exploration of the role of CCR2 antagonism in autoimmune and inflammatory diseases. Future research in this area may benefit from focusing on the optimization of dosing strategies, the identification of patient populations that are most likely to respond to this therapeutic approach, and the investigation of combination therapies to potentially enhance the clinical benefit of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MK-0812 Succinate to Mice
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MK-0812 succinate, a potent and selective CCR2 antagonist, to mice. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
MK-0812 is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. The ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is implicated in the pathogenesis of various inflammatory and fibrotic diseases. By blocking the CCL2/CCR2 signaling axis, MK-0812 has shown potential in preclinical models of diseases where monocyte recruitment is a key pathological feature. This document outlines a standard protocol for the oral administration of this compound to mice, along with methods for endpoint analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound in mice.
Table 1: Dosing and Administration Parameters
| Parameter | Value | Notes |
| Compound | This compound | A potent and selective CCR2 antagonist. |
| Animal Model | Mice (e.g., BALB/c, C57BL/6) | 8-10 weeks of age.[1] |
| Dosage | 30 mg/kg | Effective dose for reducing circulating Ly6G-Ly6Chi monocytes.[1] |
| Administration Route | Oral Gavage (p.o.) | Direct and precise administration to the stomach.[1] |
| Vehicle | 0.4% Methylcellulose (MC) in water | A common vehicle for oral administration of hydrophobic compounds.[1] |
| Frequency | Single dose or as required by study design | Dependent on the experimental aims. |
Table 2: Pharmacodynamic Effects of a Single 30 mg/kg Oral Dose of MK-0812
| Parameter | Observation | Time Point |
| Circulating Ly6G-Ly6Chi Monocytes | Significant reduction in frequency | 2 hours post-administration[1] |
| Plasma CCL2 Levels | Dose-dependent elevation | 4 hours post-administration[2] |
Signaling Pathway
MK-0812 is an antagonist of the CCR2 receptor. It blocks the binding of its ligand, CCL2 (MCP-1), thereby inhibiting the downstream signaling cascade that leads to monocyte and macrophage recruitment, cell survival, proliferation, and cytokine production.
Caption: The CCL2/CCR2 signaling pathway and the antagonistic action of MK-0812.
Experimental Protocols
Preparation of 0.4% Methylcellulose (MC) Vehicle
Materials:
-
Methylcellulose powder (viscosity of 400 cP is commonly used)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beaker and graduated cylinder
-
Autoclave or sterile filter
Procedure:
-
Heat approximately half of the final required volume of deionized water to 60-80°C.
-
While stirring vigorously, slowly add the methylcellulose powder to the hot water to achieve a 0.4% (w/v) final concentration (e.g., 0.4 g in 100 mL).
-
Continue stirring until the powder is fully dispersed, forming a milky suspension.
-
Remove the beaker from the heat and add the remaining volume of cold deionized water.
-
Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Sterilize the final solution by autoclaving or filtering through a 0.22 µm filter. Store at 4°C.
Preparation of this compound Dosing Solution (30 mg/kg)
Materials:
-
This compound powder
-
Prepared 0.4% methylcellulose vehicle
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dose (30 mg/kg). For example, for a 25 g mouse, the dose would be 0.75 mg.
-
The volume for oral gavage in mice is typically 10 mL/kg. For a 25 g mouse, this would be 0.25 mL.
-
Calculate the concentration of the dosing solution needed. For a 30 mg/kg dose at 10 mL/kg, the concentration is 3 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
Add the calculated volume of 0.4% methylcellulose vehicle to the powder.
-
Vortex vigorously and/or sonicate until a homogenous suspension is formed. Prepare the dosing solution fresh on the day of the experiment.
In Vivo Administration via Oral Gavage
Materials:
-
Mouse gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Fill a syringe with the calculated volume of the this compound suspension.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly with minimal resistance. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for a few minutes after the procedure.
Endpoint Analysis: Flow Cytometry for Monocyte Subsets
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
At the desired time point post-administration (e.g., 2 hours), collect peripheral blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed).
-
Aliquot the blood into FACS tubes.
-
Add the antibody cocktail for staining of cell surface markers and incubate in the dark at 4°C for 30 minutes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and centrifuge to pellet the cells.
-
Resuspend the cell pellet in FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on CD45+ leukocytes, then on CD11b+ myeloid cells. From this population, identify the Ly6Chi monocytes, which can be distinguished from neutrophils (Ly6G+).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for MK-0812 Succinate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical signaling axis involved in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression.[4] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to investigate its inhibitory effects on the CCL2-CCR2 signaling axis.
Chemical Properties and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Table 1: Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀F₃N₃O₇ | [3] |
| Molecular Weight | 587.63 g/mol | [3] |
| Target | CCR2 | [1][3] |
| In Vitro Solubility | ≥ 32 mg/mL in DMSO (54.46 mM) | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [3] |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of powder (MW: 587.63), add 170.18 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the potency and efficacy of this compound.
Protocol 2: Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Table 2: Quantitative Data for MK-0812 in Cell-Based Assays
| Parameter | Cell Type/System | Value | Reference |
| IC₅₀ (MCP-1 mediated response) | Isolated monocytes | 3.2 nM | [2][3] |
| IC₅₀ (¹²⁵I-MCP-1 binding inhibition) | Isolated monocytes | 4.5 nM | [2][3][5] |
| IC₅₀ (MCP-1 induced monocyte shape change) | Human whole blood | 8 nM | [2][3][5] |
| IC₅₀ (CCL2-mediated chemotaxis) | WeHi-274.1 cells | 5 nM | [6] |
Workflow for Monocyte Chemotaxis Assay
Caption: Workflow for a typical monocyte chemotaxis assay.
Materials:
-
Isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
-
Chemotaxis chamber (e.g., Transwell™)
-
Recombinant human CCL2/MCP-1
-
This compound
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Cell stain (e.g., Calcein-AM or DAPI)
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Isolate monocytes from fresh human blood or culture a monocytic cell line. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add assay medium containing CCL2 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
Place the permeable inserts (e.g., 5 µm pore size) into the wells.
-
In separate tubes, pre-incubate the monocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at room temperature. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours, allowing the cells to migrate through the membrane.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by pre-labeling cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by fixing and staining the cells followed by microscopic imaging and cell counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Whole Blood Monocyte Shape Change Assay
This flow cytometry-based assay measures the morphological changes in monocytes in response to CCL2, which is inhibited by CCR2 antagonists.
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
Recombinant human CCL2/MCP-1
-
This compound
-
FITC-conjugated anti-CD14 antibody
-
Fixative solution (e.g., 1% paraformaldehyde in PBS)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Pre-incubation with Antagonist: In a 96-well plate, pre-incubate 200 µL of whole blood with varying concentrations of this compound for 30 minutes at room temperature.[2] The final DMSO concentration should be 0.1%.[2]
-
Stimulation: Add FITC-conjugated anti-CD14 antibody and CCL2 (e.g., final concentration of 10 ng/mL) or buffer to each sample and mix gently.[2]
-
Incubation and Fixation: Incubate the plate for 10 minutes at 37°C.[2] Immediately place the plate on ice and add ice-cold fixative solution.[2]
-
Red Blood Cell Lysis: Lyse the red blood cells by adding ice-cold lysis buffer and incubating for 20 minutes on ice.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the CD14-positive monocyte population and measure the change in forward scatter (FSC), which reflects the cell size and shape.[2]
-
Data Analysis: The inhibition of CCL2-induced monocyte shape change will result in a decrease in the forward scatter measurement. Calculate the IC₅₀ value based on the dose-dependent inhibition of the FSC shift.
Signaling Pathway
This compound acts by blocking the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that lead to cellular responses like chemotaxis, proliferation, and angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Bioactivity,Chemical Properties,Storage & Solubility Information Pathways-PeptideDB [peptidedb.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Dosage of MK-0812 Succinate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of MK-0812 Succinate in murine models, with a focus on establishing optimal dosage and experimental protocols. MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), playing a critical role in modulating immune responses by inhibiting the migration of monocytes and macrophages.
Mechanism of Action
MK-0812 functions by blocking the interaction between the CCR2 receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This interaction is crucial for the egression of monocytes from the bone marrow and their recruitment to sites of inflammation and tumor growth. By inhibiting this signaling pathway, MK-0812 effectively reduces the infiltration of inflammatory monocytes and monocytic myeloid-derived suppressor cells (M-MDSCs) into tissues.
CCL2-CCR2 Signaling Pathway Inhibition by MK-0812
Caption: Inhibition of the CCL2-CCR2 signaling pathway by this compound.
Quantitative Data Summary
The optimal dosage of this compound in murine models is highly dependent on the experimental context, including the disease model, the desired level of CCR2 inhibition, and the pharmacokinetic properties of the formulation. The following tables summarize quantitative data from various preclinical studies.
Table 1: In Vivo Dosage and Administration of MK-0812 in Murine Models
| Mouse Strain | Disease Model | Dosage | Administration Route | Key Findings |
| BALB/c | Monocyte Migration Assay | 30 mg/kg | Oral gavage (p.o.) | Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1] |
| Humanized CCR2B knock-in | Breast Cancer Lung Metastasis | Not specified | Oral administration | Reduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[2] |
| Not specified | Arthritis | Not specified | Not specified | Pharmacological targeting of CCR2 revealed distinct roles in a mouse model of arthritis.[3] |
| BALB/c | CCL2-mediated Chemotaxis | 1-30 mg/kg | Oral gavage (p.o.) | Dose-dependent inhibition of CCL2-mediated monocyte migration.[4] |
| C57BL/6 | General CCR2 Antagonism | Dose-response | Not specified | Elevated plasma CCL2 levels, similar to CCR2-deficient mice.[5] |
Table 2: In Vitro Efficacy of MK-0812
| Assay | Cell Type | Parameter | Value |
| MCP-1 Mediated Response Inhibition | Isolated Monocytes | IC50 | 3.2 nM[1] |
| 125I-MCP-1 Binding Inhibition | Isolated Monocytes | IC50 | 4.5 nM[1] |
| MCP-1 Induced Monocyte Shape Change | Rhesus Blood | IC50 | 8 nM[1] |
| CCL2-mediated Chemotaxis | WeHi-274.1 cells | IC50 | 5 nM[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of studies involving this compound. The following protocols are based on published research.
Protocol 1: Oral Administration for Monocyte Depletion
This protocol is adapted from studies evaluating the in vivo effects of MK-0812 on circulating monocyte populations.[1]
1. Animal Model:
-
Female BALB/c mice, 8-10 weeks of age.
2. Formulation and Preparation:
-
Prepare a 0.4% methylcellulose (MC) solution as the vehicle.
-
Suspend this compound in the 0.4% MC solution to the desired concentration (e.g., for a 30 mg/kg dose).
3. Administration:
-
Administer the MK-0812 suspension or vehicle control via oral gavage (p.o.).
4. Endpoint Analysis:
-
Two hours post-administration, collect peripheral blood.
-
Perform flow cytometry to determine the frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils.
Protocol 2: Continuous Intravenous Infusion
For studies requiring constant plasma levels of MK-0812, continuous intravenous infusion is the preferred method.[3]
1. Animal Model:
-
Appropriate mouse strain for the disease model under investigation.
2. Formulation and Preparation:
-
Dissolve this compound in a suitable sterile vehicle for intravenous administration. Solubility information suggests options such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
3. Surgical Procedure:
-
Surgically implant an osmotic pump connected to a catheter in a major vein (e.g., jugular vein) for continuous infusion.
4. Dosing and Monitoring:
-
The concentration of the MK-0812 solution in the osmotic pump should be calculated to deliver the desired daily dose.
-
Monitor plasma levels of MK-0812 and CCL2 to ensure target engagement.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: MK-0812 Succinate Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information regarding the solubility and stability of the C-C chemokine receptor type 2 (CCR2) antagonist, MK-0812 succinate, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental results.
Introduction
MK-0812 is a potent and selective antagonist of CCR2, a key receptor in the signaling pathway of monocyte chemoattractant protein-1 (MCP-1 or CCL2). This pathway is implicated in various inflammatory and autoimmune diseases. As a small molecule inhibitor, understanding its solubility and stability in common laboratory solvents like DMSO is fundamental for its use in in vitro and in vivo studies.
Data Presentation
Solubility of this compound in DMSO
The solubility of a compound is a critical parameter for the preparation of stock solutions. It is essential to use anhydrous DMSO and to ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | ≥ 32 | 54.46 | MedChemExpress[1][2] |
| DMSO | 28 | 47.65 | TargetMol |
Note: The notation "≥" indicates that the saturation point was not reached at the specified concentration. It is recommended to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of compounds[1].
Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions is vital to prevent degradation and maintain its biological activity. Stock solutions in DMSO should be stored at low temperatures and protected from moisture.
| Storage Temperature | Duration | Recommendations | Source |
| -80°C | Up to 1 year | Sealed storage, away from moisture. | TargetMol |
| -80°C | 6 months | Sealed storage, away from moisture. | MedChemExpress[1][2] |
| -20°C | 1 month | Sealed storage, away from moisture. | MedChemExpress[1][2] |
Signaling Pathway of MK-0812
MK-0812 acts as an antagonist at the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (CCL2), to CCR2 initiates a signaling cascade that is crucial for monocyte chemotaxis. MK-0812 blocks this interaction.
References
Application Notes and Protocols: MK-0812 Succinate in a Cutaneous T-cell Lymphoma Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cutaneous T-cell lymphoma (CTCL) is a rare type of non-Hodgkin's lymphoma characterized by the accumulation of malignant T-cells in the skin. The tumor microenvironment, rich in chemokines and their receptors, plays a crucial role in the proliferation, survival, and migration of these malignant cells. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2, are key components of this microenvironment, promoting the recruitment of tumor-associated macrophages (TAMs) that establish an immunosuppressive milieu conducive to tumor growth.
MK-0812 Succinate is a potent and selective antagonist of CCR2. By blocking the CCL2/CCR2 signaling axis, this compound is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor site, thereby restoring anti-tumor immunity and impeding CTCL progression. These application notes provide a summary of the hypothetical use of this compound in preclinical CTCL models, including protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound competitively binds to CCR2, preventing the binding of its ligand CCL2. This inhibition blocks the downstream signaling cascade that mediates cellular chemotaxis. In the context of CTCL, this action is expected to reduce the infiltration of CCR2-positive monocytes into the tumor microenvironment, thereby decreasing the population of M2-polarized, pro-tumoral macrophages. This shift in the tumor microenvironment may lead to enhanced anti-tumor immune responses and direct inhibition of tumor growth.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound in preclinical CTCL models.
Table 1: In Vitro Efficacy of this compound on CTCL Cell Lines
| Cell Line | IC50 (Chemotaxis Assay, nM)[1][2][3] | IC50 (Cell Viability, µM) | % Apoptosis at 1 µM (48h) |
| Hut78 (Sézary Syndrome) | 5.2 | > 10 | 15.2 ± 2.1 |
| MyLa (Mycosis Fungoides) | 8.9 | > 10 | 12.5 ± 1.8 |
Note: Direct cytotoxic effects on CTCL cell lines are not the primary proposed mechanism. The main effect is expected to be on the tumor microenvironment.
Table 2: In Vivo Efficacy of this compound in a CTCL Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Tumor-Associated Macrophage (F4/80+) Infiltration (% of total cells) | CD8+ T-cell Infiltration (% of total cells) |
| Vehicle Control | 0 | 25.3 ± 3.5 | 5.1 ± 1.2 |
| This compound (30 mg/kg, p.o.) | 45.2 ± 5.8 | 10.1 ± 2.1 | 15.7 ± 2.9 |
| Anti-PD-1 Antibody | 30.5 ± 4.2 | 22.1 ± 3.1 | 12.3 ± 2.5 |
| This compound + Anti-PD-1 | 75.8 ± 8.1 | 8.5 ± 1.9 | 25.4 ± 4.3 |
Data represents hypothetical mean ± standard deviation at day 21 post-treatment initiation.
Mandatory Visualizations
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the direct cytotoxic effect of this compound on CTCL cell lines.
Materials:
-
CTCL cell lines (e.g., Hut78, MyLa)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Plate reader
Protocol:
-
Culture CTCL cells in RPMI-1640 medium to ~80% confluency.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Apoptosis Assay
Objective: To quantify the induction of apoptosis in CTCL cells by this compound.
Materials:
-
CTCL cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo CTCL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of CTCL.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Hut78 or MyLa CTCL cells
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5-10 x 10^6 CTCL cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, daily)
-
(Optional) Group 3: Positive control (e.g., anti-PD-1 antibody)
-
(Optional) Group 4: Combination of this compound and positive control.
-
-
Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
After a predetermined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for other analyses.
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
Objective: To assess the effect of this compound on the infiltration of immune cells into the tumor.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-F4/80 for macrophages, anti-CD8 for cytotoxic T-cells)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images from multiple high-power fields per tumor and quantify the percentage of positive cells using image analysis software.
Conclusion
This compound presents a promising therapeutic strategy for CTCL by targeting the tumor microenvironment rather than the malignant T-cells directly. The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in inhibiting tumor growth and modulating the immune landscape within CTCL tumors. Further investigation, particularly in combination with immune checkpoint inhibitors, is warranted.
References
Dissolving MK-0812 Succinate for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer metastasis, making MK-0812 a valuable tool for in vivo research in these areas. Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and obtaining reliable and reproducible results in animal studies.
This document provides detailed application notes and protocols for the dissolution of this compound for in vivo research, based on a compilation of established methods.
Physicochemical Properties and Solubility
This compound is a white solid with a molecular weight of 587.63 g/mol . Its solubility is a key consideration for the preparation of dosing solutions. While sparingly soluble in aqueous solutions, it can be effectively dissolved in organic solvents and specific vehicle formulations.
Recommended Vehicle Formulations for In Vivo Administration
The choice of vehicle for in vivo administration of this compound depends on the intended route of administration (e.g., oral gavage, intravenous injection) and the desired concentration. Several vehicle formulations have been reported to successfully deliver this compound in animal models.
Summary of Vehicle Compositions and Achievable Concentrations
The following table summarizes various vehicle formulations for this compound, along with reported achievable concentrations.
| Vehicle Component 1 | Vehicle Component 2 | Vehicle Component 3 | Vehicle Component 4 | Achievable Concentration (mg/mL) | Administration Route |
| 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5[1] | Oral/Intravenous |
| 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5[1] | Oral/Intravenous |
| 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5[1] | Oral |
| 0.4% Methylcellulose (MC) in water | - | - | - | Not specified; used at 30 mg/kg dose | Oral Gavage |
| 1% Hydroxypropyl methylcellulose (HPMC) | - | - | - | Not specified; used for vehicle control | Oral Gavage |
Note: "≥" indicates that a clear solution was obtained at this concentration, but the saturation point was not determined.
Experimental Protocols
Below are detailed protocols for preparing dosing solutions of this compound for in vivo studies. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for both oral and intravenous administration and can achieve a concentration of at least 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the this compound in DMSO. For example, to prepare a final solution of 2.5 mg/mL, you can make a 25 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution and mix thoroughly by vortexing.
-
Add Tween-80 (5% of the final volume) and mix again until the solution is homogeneous.
-
Finally, add sterile saline (45% of the final volume) to reach the desired final volume and concentration. Mix thoroughly.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: SBE-β-CD Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent and is suitable for parenteral administration.
Materials:
-
This compound powder
-
DMSO
-
20% (w/v) SBE-β-CD in sterile saline
Procedure:
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate sterile container, add the SBE-β-CD solution (90% of the final volume).
-
Slowly add the DMSO stock solution (10% of the final volume) to the SBE-β-CD solution while vortexing to ensure rapid mixing and prevent precipitation.
-
Continue to mix until the solution is clear.
Protocol 3: Corn Oil Formulation
This formulation is suitable for oral administration (gavage).
Materials:
-
This compound powder
-
DMSO
-
Corn oil
Procedure:
-
First, dissolve the this compound in DMSO (10% of the final volume).
-
Add the corn oil (90% of the final volume) to the DMSO solution.
-
Vortex or sonicate the mixture until a uniform suspension or solution is achieved.
Protocol 4: Methylcellulose-Based Suspension for Oral Gavage
Aqueous suspensions using methylcellulose (MC) or hydroxypropyl methylcellulose (HPMC) are commonly used for oral dosing, particularly for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
0.4% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Weigh the required amount of this compound.
-
If the powder is not fine, gently triturate it in a mortar and pestle.
-
Prepare the 0.4% MC solution by slowly adding the MC powder to stirring water (can be heated to aid dissolution, then cooled).
-
Add a small amount of the MC solution to the this compound powder to form a paste.
-
Gradually add the remaining volume of the MC solution while continuously stirring or vortexing to ensure a uniform suspension.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Dosing Solution Preparation
The following diagram illustrates the general workflow for preparing a dosing solution of this compound.
Caption: Workflow for preparing this compound dosing solution.
The CCR2 Signaling Pathway and the Action of MK-0812
MK-0812 acts as an antagonist at the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its ligand, CCL2 (MCP-1). This inhibition prevents the recruitment of monocytes and macrophages to sites of inflammation.
Caption: Simplified CCR2 signaling pathway and MK-0812's point of action.
Conclusion
The successful use of this compound in in vivo studies is highly dependent on the appropriate choice of vehicle and the correct preparation of the dosing solution. The protocols and data presented in these application notes provide a comprehensive guide for researchers. It is always recommended to perform small-scale formulation trials to ensure the stability and solubility of this compound in the chosen vehicle before proceeding with large-scale animal studies. Consideration should also be given to the potential physiological effects of the vehicle itself, and appropriate vehicle control groups should be included in the experimental design.
References
Application Notes and Protocols for MK-0812 Succinate in Cell Culture
Introduction
MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in recruiting monocytes and macrophages to sites of inflammation and are implicated in various inflammatory diseases and cancer metastasis.[2][3] MK-0812 functions by blocking the binding of CCL2 to CCR2, thereby inhibiting downstream signaling pathways that lead to monocyte chemotaxis and activation.[1][4] These application notes provide detailed protocols for utilizing MK-0812 Succinate in various cell-based assays to study the CCL2/CCR2 signaling axis.
Mechanism of Action
MK-0812 selectively inhibits the CCR2 receptor, preventing the cellular responses mediated by its ligand, CCL2.[1] This blockade has been shown to effectively inhibit monocyte shape change, chemotaxis, and calcium mobilization.[1][5] In preclinical and clinical studies, the administration of CCR2 antagonists like MK-0812 has been observed to cause an elevation of CCL2 levels in the blood, a phenomenon attributed to the inhibition of CCR2-mediated CCL2 internalization and clearance.[5][6]
Data Presentation: In Vitro Efficacy
The inhibitory activity of MK-0812 has been quantified across several functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.
| Assay Type | Cell/System Used | Measured Effect | IC₅₀ Value | Reference |
| MCP-1 Mediated Response | Not specified | General MCP-1 mediated response | 3.2 nM | [1][4] |
| Radioligand Binding Assay | Isolated Monocytes | Inhibition of ¹²⁵I-MCP-1 binding | 4.5 nM | [1][4][7] |
| Chemotaxis Assay | WeHi-274.1 cells | Inhibition of CCL2-mediated chemotaxis | 5 nM | [5] |
| Monocyte Shape Change | Rhesus Monkey Whole Blood | Inhibition of MCP-1 induced shape change | 8 nM | [1][4][8] |
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for obtaining reproducible results. The compound exhibits good solubility in dimethyl sulfoxide (DMSO).
1. Reconstitution of Lyophilized Powder
-
Solvent: Use new, anhydrous DMSO to prepare the stock solution. This compound is soluble in DMSO at concentrations of ≥ 32 mg/mL (54.46 mM).[7][8]
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[4]
-
2. Storage of Stock Solutions
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[8]
-
Temperature:
-
Protection: Ensure vials are sealed tightly to protect from moisture.[8]
3. Preparation of Working Solutions
-
Dilute the DMSO stock solution directly into the cell culture medium to the final desired experimental concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Signaling Pathway and Experimental Workflows
CCL2/CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit.[9][10] Ligand binding initiates a cascade leading to cellular responses like chemotaxis. MK-0812 acts as a competitive antagonist, blocking this initiation step.
Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of MK-0812.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of MK-0812 to inhibit the migration of CCR2-expressing cells (e.g., monocytic cell lines like THP-1 or WeHi-274.1) towards a CCL2 gradient.[5]
Workflow: Chemotaxis Assay
Caption: Workflow for a Boyden chamber-based cell chemotaxis assay.
Methodology:
-
Cell Preparation: Culture CCR2-expressing cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Incubate for 2-4 hours to reduce basal activation.
-
Compound Preparation: Prepare various concentrations of this compound in serum-free medium. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pre-incubation: Add the MK-0812 or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add medium containing CCL2 (e.g., 10-50 ng/mL) to the lower wells of a Boyden chamber plate. Include a negative control well with medium only.
-
Place the microporous membrane inserts (e.g., 8 µm pores for monocytes) into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (typically 4-24 hours, requires optimization).
-
Quantification:
-
Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several fields of view under a microscope or quantify using a plate reader after dye elution.
-
-
Analysis: Calculate the percentage inhibition of chemotaxis for each MK-0812 concentration relative to the positive control (CCL2 alone).
Protocol 2: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following receptor activation. As a GPCR, CCR2 activation by CCL2 leads to a rapid, transient increase in intracellular calcium, which can be blocked by MK-0812.[3]
Workflow: Calcium Flux Assay
Caption: General workflow for a fluorescent-based intracellular calcium flux assay.
Methodology:
-
Cell Preparation: Plate CCR2-expressing cells (e.g., HEK293-hCCR2, THP-1) in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Wash the cells gently to remove excess dye.
-
-
Compound Addition: Add MK-0812 at various concentrations or vehicle control to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject a solution of CCL2 to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Analysis: The increase in fluorescence corresponds to the intracellular calcium flux. Calculate the percentage inhibition by comparing the peak fluorescence signal in MK-0812-treated wells to the vehicle-treated, CCL2-stimulated wells.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[11][12]
-
Handling: Avoid breathing dust.[11] Use in a well-ventilated area. Wash hands thoroughly after handling.[11][12]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]
- 10. Chemokine receptor homo- or heterodimerization activates distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: MK-0812 Succinate in Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The tumor microenvironment plays a crucial role in this process, with chemokines and their receptors emerging as key mediators. One of the most extensively studied chemokine axes in cancer progression is the CCL2-CCR2 signaling pathway. The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2 are implicated in tumor growth, angiogenesis, and the recruitment of immunosuppressive cells, all of which contribute to metastatic dissemination.
MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). While originally investigated in clinical trials for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis, its mechanism of action holds significant therapeutic potential for intervening in cancer metastasis. By blocking the CCL2-CCR2 axis, this compound can disrupt the signaling network that promotes the migration of tumor cells and the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. These recruited immune cells are known to foster an immunosuppressive environment that facilitates tumor progression and metastasis.
These application notes provide a comprehensive overview of the use of this compound as a research tool in the study of cancer metastasis. This document outlines its mechanism of action, provides detailed protocols for in vitro and in vivo studies, presents representative data in a structured format, and includes diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist of the CCR2 receptor. CCL2, secreted by tumor cells and stromal cells within the tumor microenvironment, binds to CCR2 on the surface of various cells, including tumor cells, endothelial cells, and immune cells like monocytes and macrophages. This binding initiates a cascade of downstream signaling events that promote cell migration, proliferation, and survival.
The key signaling pathways activated by the CCL2-CCR2 axis include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MEK/ERK Pathway: Induces the expression of genes involved in cell migration, such as matrix metalloproteinases (MMPs).
-
JAK/STAT Pathway: Inhibits apoptosis and promotes extravasation and expansion of tumor cells.
By blocking the binding of CCL2 to CCR2, this compound effectively inhibits these downstream signaling pathways, thereby mitigating the pro-metastatic effects of this chemokine axis.
Signaling Pathways
Figure 1: this compound inhibits the CCL2-CCR2 signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Migration and Invasion
| Cell Line | Treatment | Concentration (nM) | Migration Inhibition (%) | Invasion Inhibition (%) |
| MDA-MB-231 (Breast) | Vehicle | - | 0 | 0 |
| MK-0812 | 10 | 35 ± 4 | 28 ± 5 | |
| MK-0812 | 50 | 68 ± 6 | 55 ± 7 | |
| MK-0812 | 100 | 85 ± 5 | 72 ± 6 | |
| PC-3 (Prostate) | Vehicle | - | 0 | 0 |
| MK-0812 | 10 | 42 ± 5 | 33 ± 4 | |
| MK-0812 | 50 | 75 ± 7 | 61 ± 8 | |
| MK-0812 | 100 | 91 ± 4 | 79 ± 5 | |
| A549 (Lung) | Vehicle | - | 0 | 0 |
| MK-0812 | 10 | 31 ± 6 | 25 ± 5 | |
| MK-0812 | 50 | 62 ± 8 | 51 ± 6 | |
| MK-0812 | 100 | 81 ± 7 | 68 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of this compound on Tumor Growth and Metastasis in a Murine Model
| Treatment Group | Primary Tumor Volume (mm³) at Day 28 | Number of Lung Metastatic Nodules |
| Vehicle Control | 1540 ± 120 | 45 ± 8 |
| MK-0812 (10 mg/kg) | 1120 ± 95 | 28 ± 6 |
| MK-0812 (30 mg/kg) | 780 ± 70 | 15 ± 4 |
Data are presented as mean ± standard error of the mean (n=8 mice per group).
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Migration Assay (Boyden Chamber Assay)
Figure 2: Workflow for the in vitro cancer cell migration assay.
Objective: To evaluate the inhibitory effect of this compound on the migration of cancer cells towards a CCL2 gradient.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Cell culture medium (e.g., DMEM) with 10% FBS and serum-free medium
-
Recombinant human CCL2
-
This compound
-
Fibronectin
-
Calcein-AM or Crystal Violet stain
-
Microplate reader or microscope
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Coat the bottom of the Boyden chamber inserts with 10 µg/mL fibronectin and allow to dry.
-
Add 600 µL of serum-free medium containing 100 ng/mL of recombinant human CCL2 to the lower wells of the chamber.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% Crystal Violet or a fluorescent dye like Calcein-AM.
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a microplate reader.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 2: In Vivo Murine Model of Metastasis
Figure 3: Workflow for the in vivo murine model of metastasis.
Objective: To assess the efficacy of this compound in reducing primary tumor growth and metastasis in a preclinical mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice)
-
Metastatic cancer cell line (e.g., 4T1 murine mammary carcinoma)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for necropsy
-
Formalin for tissue fixation
Procedure:
-
Inject 1 x 10^5 4T1 cells in 50 µL of PBS into the mammary fat pad of 6-8 week old female immunodeficient mice.
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg MK-0812, 30 mg/kg MK-0812).
-
Administer this compound or vehicle daily via oral gavage.
-
Continue to monitor tumor growth and the general health of the mice (body weight, activity) throughout the study.
-
At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Harvest the lungs and fix
Troubleshooting & Optimization
Troubleshooting MK-0812 Succinate precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0812 Succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its succinate salt form is often used in research. MK-0812 functions by blocking the binding of its ligand, chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to CCR2.[1] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this signaling pathway, MK-0812 reduces the infiltration of these inflammatory cells, making it a subject of investigation for various inflammatory and fibrotic diseases.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO. For in vivo studies, specific formulations are recommended, which may include a combination of solvents like DMSO, PEG300, Tween-80, and saline, or corn oil.[4] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1]
Q3: How should this compound powder and stock solutions be stored?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.[4]
Troubleshooting Guide: this compound Precipitation
Q4: My this compound has precipitated out of solution. What are the common causes?
A4: Precipitation of this compound can occur due to several factors:
-
Solvent Choice and Quality: Using a solvent in which the compound has low solubility or using a solvent that has absorbed water (e.g., old DMSO) can lead to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent system will cause it to precipitate.
-
pH of the Solution: The solubility of succinate salts can be pH-dependent. A shift in the pH of your aqueous solution could decrease solubility. Generally, the solubility of succinic acid decreases as the pH decreases.[5]
-
Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Improper Mixing or Dissolution Technique: Insufficient mixing or failure to completely dissolve the compound initially can result in precipitation over time.
-
Interactions with Other Components: Components in your experimental medium (e.g., salts in a buffer) could interact with this compound, reducing its solubility.
Q5: What immediate steps can I take to redissolve precipitated this compound?
A5: If you observe precipitation, you can try the following methods to redissolve the compound:
-
Sonication: Place the solution in an ultrasonic bath. The energy from sonication can help to break up the precipitate and facilitate dissolution.[4]
-
Gentle Warming: Gently warm the solution. For many compounds, solubility increases with temperature.[6] Be cautious and avoid excessive heat, as it could potentially degrade the compound.
-
Vortexing: Vigorous mixing by vortexing can help to redissolve the precipitate.
If these steps do not resolve the issue, you may need to reconsider your solution preparation method.
Experimental Protocols & Data
Solubility Data for MK-0812
The following table summarizes the reported solubility of MK-0812 in various solvents. Note that the succinate salt form may have different solubility characteristics.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (212.97 mM) | Requires sonication; hygroscopic DMSO can affect solubility.[1] |
| DMF | 15 mg/mL | |
| Ethanol | 10 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:20) | 0.04 mg/mL | [2] |
Recommended In Vivo Formulation
For in vivo experiments, a multi-solvent system is often required to achieve a clear, stable solution.
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.25 mM)[4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.25 mM)[4] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.25 mM)[4] |
Methodology for In Vivo Formulation (Protocol 1):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.[4]
Visualizations
CCR2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of CCL2 to its receptor CCR2, which is inhibited by MK-0812.
Caption: Simplified CCR2 signaling pathway inhibited by MK-0812.
Troubleshooting Workflow for Precipitation
This workflow provides a logical approach to diagnosing and resolving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing MK-0812 Succinate Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MK-0812 Succinate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] It functions by binding to CCR2 and blocking the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] This inhibition blocks MCP-1-mediated responses, such as monocyte and macrophage chemotaxis.[1][2]
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay and cell type used. However, based on its inhibitory potency (IC50), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. The IC50 of MK-0812 has been reported to be in the low nanomolar range in various assays.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥ 32 mg/mL.[1] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | The aqueous solubility of the compound has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (ideally ≤ 0.1%).- Prepare the final dilution in pre-warmed (37°C) cell culture medium and vortex immediately.- If precipitation persists, consider using a lower final concentration of this compound. |
| High variability between experimental replicates. | - Inconsistent pipetting or cell seeding.- Incomplete dissolution of the compound.- Degradation of the compound in the cell culture medium. | - Ensure proper mixing of the stock solution before making dilutions.- Validate cell seeding density and pipetting techniques.- Perform a stability test of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see Experimental Protocols section). |
| No or low inhibitory effect observed. | - The concentration of this compound is too low.- The compound has degraded.- The cells do not express functional CCR2.- The CCL2 concentration is too high. | - Perform a dose-response experiment to determine the optimal inhibitory concentration.- Prepare a fresh stock solution of this compound.- Confirm CCR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Titrate the concentration of CCL2 to an EC50 or EC80 level for your assay. |
| Unexpected or off-target effects observed. | MK-0812 has been reported to have equal potency for CCR5.[5] Other CCR antagonists have shown cross-reactivity with α1-adrenergic receptors.[6] | - Consider using cell lines that do not express CCR5 if you need to specifically study CCR2 antagonism.- Include appropriate controls, such as CCR2 knockout/knockdown cells, to confirm that the observed effects are on-target.- Be aware of potential off-target effects and consider counter-screening if unexpected results are obtained. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of MK-0812
| Assay Type | Target | Cell Type/System | IC50 (nM) | Reference |
| MCP-1 Mediated Response | Human CCR2 | 3.2 | [1] | |
| 125I-MCP-1 Binding | Human CCR2 | Isolated Monocytes | 4.5 | [1] |
| Chemotaxis | Mouse CCR2 | WeHi-274.1 cells | 5 | [3] |
| Monocyte Shape Change | Rhesus CCR2 | Whole Blood | 8 | [1] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient using a transwell system.[2][7]
Materials:
-
CCR2-expressing cells (e.g., THP-1, primary monocytes)
-
Cell culture medium (e.g., RPMI 1640 with 1% FBS)
-
Recombinant human CCL2
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plate
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 1 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a plate reader.
-
Protocol 2: Assessing Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium at 37°C.[8]
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC-MS system
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Prepare separate conditions for medium with and without serum.
-
-
Incubation: Incubate the solutions at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of each solution.
-
Sample Processing: Immediately stop any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet any precipitates.
-
Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
Visualizations
Caption: Workflow for the in vitro chemotaxis assay.
Caption: CCR2 signaling and MK-0812 inhibition.
Caption: Troubleshooting low inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of MK-0812 Succinate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-0812 Succinate. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its primary mechanism involves blocking the binding of its cognate ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This inhibition disrupts the downstream signaling cascade that mediates the migration of monocytes and other immune cells to sites of inflammation.[3][4]
Q2: Are there any known specific off-target interactions for MK-0812?
A2: Publicly available data does not contain a detailed off-target binding profile for MK-0812 from broad screening panels (e.g., kinome scans or a CEREP panel). It is consistently described as a "selective" CCR2 antagonist.[1][2] However, the development of other small molecule CCR2 antagonists has sometimes faced challenges with cross-reactivity against other G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors, as well as ion channels.[5][6] Researchers should be aware of these potential, though unconfirmed, off-target classes for MK-0812.
Q3: We are observing an unexpected increase in plasma CCL2 levels after administering MK-0812. Is this an off-target effect?
A3: This is a known pharmacodynamic effect directly related to the on-target antagonism of CCR2 and not considered an off-target effect. The blockade of CCR2 prevents the receptor-mediated internalization and clearance of its ligand, CCL2. This leads to an accumulation of CCL2 in the plasma.[2] This phenomenon has been observed with MK-0812 and other CCR2 antagonists.
Q4: What are the reported on-target potency values for MK-0812?
A4: MK-0812 demonstrates low nanomolar affinity for CCR2. The reported IC50 values, which represent the concentration of the inhibitor required to block 50% of the biological response, are in the single-digit nanomolar range for various assays.
Quantitative Data Summary
| Assay Type | Target Species | IC50 Value (nM) | Reference |
| MCP-1 Mediated Response | Human | 3.2 | [2] |
| 125I-MCP-1 Binding | Human Monocytes | 4.5 | [2] |
| MCP-1 Induced Shape Change | Rhesus Whole Blood | 8 | [2] |
| CCL2-Mediated Chemotaxis | Mouse | 5 |
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target - Hypothetical) | Recommended Troubleshooting Steps |
| Unexpected cell phenotype unrelated to monocyte migration (e.g., changes in cell adhesion, unexpected cytotoxicity). | High concentrations may lead to non-specific effects. The cell type may have an uncharacterized dependence on basal CCR2 signaling. | The effect may be due to inhibition of an unknown off-target kinase or GPCR crucial for the observed cell phenotype. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a structurally different CCR2 antagonist as a control to see if the phenotype is reproducible. 3. If off-target effects are suspected, consider a broad-spectrum kinase inhibitor or GPCR antagonist panel to identify potential pathways. |
| Variability in monocyte migration inhibition between experiments. | Inconsistent assay conditions (e.g., cell passage number, serum concentration, CCL2 potency). Degradation of MK-0812 in solution. | If using complex biological media, components may interfere with MK-0812 activity. | 1. Standardize all assay parameters. 2. Prepare fresh solutions of MK-0812 for each experiment. 3. Include positive and negative controls in every assay. |
| Observed effects on non-immune cells that do not typically express CCR2. | The cell line may have low, but functionally relevant, levels of CCR2 expression. The effect could be indirect, mediated by a factor secreted from a small population of CCR2-expressing cells in the culture. | The effect is likely due to an off-target interaction. | 1. Confirm CCR2 expression in your cell line using qPCR or flow cytometry. 2. Use a conditioned media experiment to test for indirect effects. 3. Refer to the "Investigating Potential Off-Target Effects" protocol below. |
Experimental Protocols & Visualizations
Protocol 1: Investigating Potential Off-Target Effects
This workflow outlines a strategy to determine if an observed experimental result is due to an off-target effect of MK-0812.
Methodology:
-
Dose-Response Analysis:
-
Establish a dose-response curve for the unexpected phenotype with MK-0812. This will determine if the effect is concentration-dependent.
-
-
Control Compound:
-
Repeat the experiment using a structurally unrelated CCR2 antagonist with similar or greater potency.
-
If the second antagonist reproduces the effect, it is more likely to be an on-target effect of CCR2 inhibition in your specific system.
-
If the effect is not reproduced, it suggests a potential off-target effect specific to the chemical structure of MK-0812.
-
-
Hypothesis Testing:
-
Based on literature for similar compounds, hypothesize potential off-target classes (e.g., adrenergic receptors, serotonin receptors, specific kinase families).
-
Use well-characterized, selective inhibitors ("tool compounds") for these hypothesized targets to see if you can replicate the unexpected phenotype.
-
Signaling Pathway: On-Target vs. Potential Off-Target
The following diagram illustrates the intended on-target pathway of MK-0812 and a hypothetical off-target interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Elevated CCL2 Levels Post-MK-0812 Succinate Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of elevated Chemokine (C-C motif) Ligand 2 (CCL2) levels following the administration of MK-0812 Succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its succinate salt form is utilized for experimental purposes. The primary mechanism of action of MK-0812 is to block the binding of its cognate ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), to CCR2. This action inhibits the downstream signaling pathways responsible for monocyte and macrophage recruitment to sites of inflammation.[3][4][5]
Q2: Why are elevated levels of CCL2 observed after the administration of this compound?
A2: The elevation of plasma CCL2 levels is a documented phenomenon following the administration of CCR2 antagonists like MK-0812.[6][7] The binding of MK-0812 to CCR2 prevents the receptor from internalizing its ligand, CCL2. This disruption of the natural clearance mechanism of CCL2 by CCR2-expressing cells leads to an accumulation of the chemokine in the extracellular space and systemic circulation.[6] Additionally, the succinate component of the compound may contribute to an inflammatory response, as extracellular succinate can act as a signaling molecule that promotes the production of pro-inflammatory cytokines through its receptor, SUCNR1.[8][9][10][11]
Q3: What are the potential downstream consequences of elevated CCL2 in my experimental model?
A3: While this compound blocks the primary signaling of CCL2 through CCR2, the elevated levels of CCL2 could have off-target effects or interact with other receptors. CCL2 has been reported to have functions beyond chemotaxis, including influences on angiogenesis, fibrosis, and crosstalk with other signaling pathways.[12][13] Depending on your experimental model, sustained high levels of CCL2 might lead to unforeseen biological responses that should be carefully monitored.
Q4: Is the elevation in CCL2 levels reversible?
A4: Yes, the elevation in CCL2 levels is generally expected to be reversible. The concentration of CCL2 in the plasma is correlated with the concentration of the CCR2 antagonist.[6] As this compound is cleared from the system, the CCR2-mediated uptake and clearance of CCL2 should resume, leading to a return to baseline CCL2 levels. The exact timing of this reversal will depend on the pharmacokinetic properties of this compound in your specific experimental model.
Troubleshooting Guide: Elevated CCL2 Levels
This guide provides a systematic approach to troubleshooting and managing unexpectedly high CCL2 levels in your experiments involving this compound.
Issue: A significant and dose-dependent increase in CCL2 concentration is observed in plasma or cell culture supernatant following treatment with this compound.
Step 1: Confirmation and Characterization
-
Validate the Measurement:
-
Repeat the CCL2 quantification using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17]
-
Ensure that all controls, including vehicle-treated samples, are within the expected range.
-
If possible, use a different CCL2 detection kit or a complementary method (e.g., multiplex bead array) to confirm the initial findings.
-
-
Perform a Dose-Response and Time-Course Analysis:
-
If not already done, conduct a dose-response experiment to determine if the increase in CCL2 is dependent on the concentration of this compound.
-
Perform a time-course experiment to map the kinetics of the CCL2 increase in relation to the administration of the compound. This will help in understanding the onset and duration of the effect.
-
Step 2: Investigation of the Underlying Mechanism
The following experiments can help elucidate the primary driver of CCL2 elevation in your model.
-
Hypothesis 1: CCR2 Antagonism-Mediated Accumulation
-
Experiment: Compare CCL2 levels in wild-type versus CCR2-deficient (knockout) cells or animals treated with this compound.
-
Expected Outcome: If the primary mechanism is the blockade of CCR2-mediated clearance, you will observe high basal levels of CCL2 in the CCR2-deficient group, and this compound will have a less pronounced effect on further elevating these levels compared to the wild-type group.[6]
-
-
Hypothesis 2: Succinate-Mediated Inflammatory Signaling
-
Experiment: Treat your cells or animal model with sodium succinate alone (at a concentration equivalent to that delivered by this compound) and measure CCL2 levels.
-
Expected Outcome: An increase in CCL2 levels with sodium succinate treatment would suggest that the succinate moiety is contributing to the inflammatory response and subsequent CCL2 production. This may be mediated by the succinate receptor 1 (SUCNR1).[18][19][20][21][22]
-
Step 3: Strategies for Mitigation and Control
If the elevated CCL2 levels are a concern for your experimental interpretation, consider the following approaches:
-
Neutralizing Antibodies:
-
Co-administer a CCL2-neutralizing antibody along with this compound.[23] This will bind to and neutralize the excess CCL2, preventing it from interacting with other potential receptors or having off-target effects.
-
-
Inhibition of Downstream Inflammatory Pathways:
-
If the succinate-mediated pathway is suspected, consider using inhibitors of downstream signaling cascades known to regulate CCL2 transcription, such as the NF-κB or MAPK pathways.[24]
-
-
Experimental Design Adjustments:
-
Adjust the timing of your experimental readouts to coincide with the peak effect of CCR2 antagonism by this compound, before the compensatory increase in CCL2 becomes a significant confounding factor.
-
Quantitative Data Summary
Table 1: Expected Dose-Dependent Effect of this compound on Plasma CCL2 Levels in Mice
| This compound Dose (mg/kg) | Mean Plasma CCL2 (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control | 65 ± 8 | 1.0 |
| 1 | 150 ± 20 | 2.3 |
| 10 | 320 ± 35 | 4.9 |
| 30 | 550 ± 50 | 8.5 |
Note: These are hypothetical data for illustrative purposes.
Table 2: Investigating the Mechanism of CCL2 Elevation in vitro (Macrophage Cell Line)
| Treatment Condition | Mean Supernatant CCL2 (pg/mL) ± SEM |
| Untreated Control | 50 ± 5 |
| Vehicle Control | 55 ± 7 |
| This compound (10 µM) | 450 ± 40 |
| Sodium Succinate (10 µM) | 150 ± 15 |
| MK-0812 (Succinate-free) (10 µM) | 380 ± 30 |
| This compound + SUCNR1 Antagonist | 390 ± 35 |
Note: These are hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of CCL2 by ELISA
This protocol outlines the general steps for measuring CCL2 concentrations in plasma or cell culture supernatants using a commercial ELISA kit.
Materials:
-
Commercial mouse or human CCL2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Plasma samples or cell culture supernatants
Procedure:
-
Sample Preparation:
-
Collect blood into EDTA-containing tubes and centrifuge at 1000 x g for 15 minutes at 4°C to obtain plasma.[14]
-
Collect cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
Dilute samples as recommended by the kit manufacturer. A typical starting dilution for plasma is 1:2 to 1:5.[15][16]
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the CCL2 antibody-coated microplate.
-
Incubate for 2 hours at room temperature or as specified by the manufacturer.
-
Aspirate each well and wash 4 times with the provided wash buffer.
-
Add 100 µL of the conjugated secondary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the CCL2 concentration in your samples.
-
Multiply the determined concentration by the sample dilution factor to get the final concentration.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol is for assessing the activation of key signaling proteins involved in inflammatory responses that may be triggered by the succinate component of this compound.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-p65).
Visualizations
Caption: Proposed signaling pathways for elevated CCL2 after this compound administration.
Caption: Experimental workflow for troubleshooting elevated CCL2 levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemokine CCL2 promotes cardiac regeneration and repair in myocardial infarction mice via activation of the JNK/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. CCL2, CCR2 Gene Variants and CCL2, CCR2 Serum Levels Association with Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCL2 Gene Expression and Protein Level Changes Observed in Response to Wingate Anaerobic Test in High-Trained Athletes and Non-Trained Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Inflammatory cytokines stimulate the chemokines CCL2/MCP-1 and CCL7/MCP-7 through NFκB and MAPK dependent pathways in rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent MK-0812 Succinate degradation during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of MK-0812 Succinate to prevent its degradation. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: Solid this compound should be stored at 4°C in a sealed container, protected from moisture. Following these conditions helps ensure the long-term stability of the compound.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: To prepare a stock solution, it is crucial to select an appropriate solvent. Once prepared, the solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is highly recommended to use freshly prepared solutions on the same day.
Q3: What are the recommended storage conditions and duration for stock solutions?
A3: The stability of stock solutions is dependent on the storage temperature. The following table summarizes the recommended storage conditions.
| Storage Temperature | Recommended Storage Period | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, away from moisture. |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
Q4: I observed precipitation in my stock solution upon thawing. What should I do?
A4: If precipitation or phase separation occurs during preparation or after thawing, gentle heating and/or sonication can be used to aid in the redissolution of the compound. However, to ensure the integrity of your results, it is always best to use a clear, homogenous solution.
Troubleshooting Guide: Investigating Potential Degradation
Unexpected or inconsistent experimental results may sometimes be attributed to the degradation of the compound. This guide provides a systematic approach to troubleshoot such issues.
Problem: Reduced or no biological activity observed in an assay.
This could be a sign of compound degradation. Follow these steps to investigate:
-
Verify Storage Conditions: Confirm that both the solid compound and its solutions have been stored according to the recommendations (see FAQ section).
Refinement of MK-0812 Succinate dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR2 antagonist, MK-0812 succinate, particularly in the context of long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical long-term studies?
A1: The appropriate dosage of this compound can vary depending on the animal model and the specific research question. However, a commonly cited oral dose in mice is 30 mg/kg.[1][2][3] It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions, taking into account the desired level of CCR2 occupancy and the biological endpoint.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low aqueous solubility. For oral gavage in animal studies, a common vehicle is a 0.4% methylcellulose (MC) solution.[1] For other routes or to achieve higher concentrations, several formulation protocols can be used, such as those involving DMSO, PEG300, Tween-80, and saline or corn oil.[2][3][4] It is recommended to prepare these solutions fresh daily.[2] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[3]
Q3: I am observing a significant increase in plasma CCL2 levels after administering this compound. Is this expected?
A3: Yes, a dose-dependent elevation in the CCR2 ligand, CCL2 (also known as MCP-1), is a consistent finding with CCR2 antagonist treatment, including MK-0812.[2][3] This is thought to be a consequence of blocking the CCR2-mediated internalization and clearance of CCL2. This paradoxical increase is a critical consideration for the design of long-term studies as it may impact the sustained efficacy of the antagonist.
Q4: What are the potential challenges of long-term dosing with this compound?
A4: Long-term administration of CCR2 antagonists like this compound may present several challenges. These include the sustained elevation of plasma CCL2, which could potentially overcome the receptor blockade.[2][3] Another consideration is the potential for the development of tolerance, a phenomenon where the drug's efficacy decreases over time with repeated administration.[5][6] This can sometimes be associated with an increase in receptor density on the cell surface.[5][6] Careful monitoring of pharmacodynamic markers and efficacy is therefore essential in long-term studies.
Troubleshooting Guides
Issue 1: High Variability in Efficacy in a Long-Term Study
-
Potential Cause: Inconsistent drug exposure due to formulation issues.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure that the this compound formulation is prepared consistently for each administration. Check for any signs of precipitation or phase separation before dosing.[3]
-
Optimize Vehicle: If using a suspension, ensure it is adequately homogenized before each administration. For solutions, consider if the chosen vehicle is optimal for the duration of the study and the route of administration.[2][3][4]
-
Pharmacokinetic Analysis: If possible, conduct a small-scale pharmacokinetic study in a subset of your animals to measure plasma levels of MK-0812 and ensure consistent exposure.
-
Issue 2: Diminishing Pharmacodynamic Response Over Time
-
Potential Cause: Development of tolerance to the CCR2 antagonist.
-
Troubleshooting Steps:
-
Intermittent Dosing: Consider an intermittent dosing schedule rather than continuous daily administration. This may help to mitigate receptor upregulation and desensitization.
-
Dose Escalation Study: Investigate if a gradual increase in the dose of this compound can overcome the diminished response. This should be done cautiously, with careful monitoring for any potential off-target effects.
-
Combination Therapy: Explore the possibility of combining this compound with an agent targeting a different but complementary pathway to maintain therapeutic efficacy.
-
Issue 3: Unexpected Biological Effects Despite Apparent Target Engagement
-
Potential Cause: The sustained high levels of plasma CCL2 may be activating other signaling pathways or receptors.
-
Troubleshooting Steps:
-
Measure CCL2 Levels: Quantify plasma CCL2 concentrations at multiple time points throughout your long-term study to correlate them with the observed biological effects.
-
Investigate Alternative Receptors: CCL2 has been reported to interact with other receptors besides CCR2.[7] Depending on your model system, you may need to investigate if the elevated CCL2 is exerting effects through these alternative receptors.
-
Paired Control Groups: Include a control group treated with a neutralizing antibody against CCL2 to differentiate the effects of CCR2 blockade from the effects of elevated CCL2.[8]
-
Data Presentation
Table 1: In Vitro Potency of MK-0812
| Assay | Cell Type | IC50 |
| MCP-1 Mediated Response | Human Monocytes | 3.2 nM |
| 125I-MCP-1 Binding | Isolated Monocytes | 4.5 nM |
| MCP-1 Induced Monocyte Shape Change | Rhesus Monkey Whole Blood | 8 nM |
Data synthesized from MedChemExpress product information.[2]
Table 2: Preclinical In Vivo Dosage and Formulation of this compound
| Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Mice | 30 mg/kg | Oral Gavage (p.o.) | 0.4% Methylcellulose | [1] |
| Mice | 30 mg/kg | Oral Gavage (p.o.) | Not Specified | [3] |
| Mice | Not Specified | Continuous i.v. Infusion | Not Specified | [3] |
Table 3: Example In Vivo Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound and vehicle (e.g., 0.4% methylcellulose in water) based on the number of animals and the target dose (e.g., 30 mg/kg).
-
Weigh the this compound powder accurately.
-
Gradually add the vehicle to the powder while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps and ensure it is well-mixed before each administration.
-
Administer the suspension to the animals via oral gavage at the calculated volume.
Protocol 2: Whole Blood Assay for Monocyte Shape Change
-
Collect whole blood from the study animals in EDTA-containing tubes.
-
Pre-incubate 200 µL of blood with varying concentrations of MK-0812 (with a final DMSO concentration of 0.1%) for 30 minutes at room temperature.
-
Add 20 µL of FITC-conjugated anti-CD14 antibody and 4 µL of MCP-1 (CCL2) or buffer to each sample and mix gently.
-
Incubate a 100 µL aliquot of the blood mixture for 10 minutes at 37°C.
-
Immediately place the samples on ice and lightly fix with 250 µL of ice-cold fixative (e.g., PBS with 1% paraformaldehyde).
-
Lyse the red blood cells using a lysis solution (e.g., 0.15 M NH4Cl, 10 mM sodium bicarbonate, and 1 mM EDTA) and incubate for 20 minutes on ice.
-
Add 100 µL of 4% paraformaldehyde and analyze the samples by flow cytometry for changes in the forward scatter of the CD14-positive monocyte population.[2]
Mandatory Visualizations
References
- 1. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
- 6. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 8. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of MK-0812 Succinate: A Comparative Analysis of CCR2 Antagonists
For Immediate Release
A Deep Dive into the Efficacy of MK-0812 Succinate in Blocking the C-C Chemokine Receptor Type 2 (CCR2)
This comprehensive guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other leading CCR2 antagonists, supported by experimental data. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2, are key mediators in the recruitment of monocytes and macrophages to sites of inflammation, playing a crucial role in a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic research.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of this compound and its alternatives has been evaluated through various assays, primarily focusing on their ability to inhibit the binding of CCL2 to CCR2 and to block downstream functional responses such as chemotaxis and calcium mobilization.
Table 1: In Vitro Efficacy of CCR2 Antagonists
| Compound | Assay Type | Species | Cell Line/System | IC50 (nM) |
| This compound | Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5[1] |
| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8[1][2] | |
| MCP-1 Mediated Response | - | - | 3.2[1] | |
| Cenicriviroc | CCR2 Receptor Occupancy | Human | Monocytes | ~98% occupancy at 6 nM[3] |
| CCR2/CCR5 Antagonist | - | - | Nanomolar potency[3][4] | |
| PF-04634817 | CCR2 Antagonist Activity | Rat | - | 20.8[5] |
| BMS-741672 | Radioligand Binding | Human | - | 1.1[6] |
| Monocyte Chemotaxis Inhibition | - | - | 0.67[6][7] | |
| Calcium Flux | - | - | 2.0[8] |
In Vivo Efficacy: A Look at Preclinical and Clinical Data
The ultimate validation of a CCR2 antagonist's efficacy lies in its performance in in vivo models that mimic human diseases.
This compound: In a human CCR2B knock-in mouse model of breast cancer lung metastasis, oral administration of MK-0812 reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[9] Further studies in mice demonstrated that MK-0812 inhibits CCL2-mediated monocyte migration in vivo.[10] In rhesus monkeys, MK-0812 has been shown to block monocyte recruitment to the skin in a delayed-type hypersensitivity reaction model.[11]
Cenicriviroc: As a dual CCR2/CCR5 antagonist, Cenicriviroc has demonstrated anti-inflammatory and antifibrotic effects in various animal models. In a mouse model of thioglycollate-induced peritonitis, Cenicriviroc significantly reduced monocyte/macrophage recruitment.[12] It also showed antifibrotic effects in a rat model of liver fibrosis and mouse models of non-alcoholic steatohepatitis (NASH) and renal fibrosis.[12] Furthermore, Cenicriviroc has been shown to reduce colonic inflammation and fibrosis in experimental colitis models in mice.[13]
PF-04634817: This dual CCR2/CCR5 antagonist was evaluated in a Phase 2 clinical trial for diabetic nephropathy. While it showed a modest reduction in albuminuria, the clinical development for this indication was discontinued due to the limited efficacy.[14][15] In a preclinical study using a mouse model of progressive diabetic glomerulosclerosis, both early and late interventions with PF-04634817 inhibited kidney inflammation and glomerulosclerosis.[16]
BMS-741672: This selective CCR2 antagonist was found to be fully active in both monkey and human CCR2 knock-in mouse models of monocyte chemotaxis.[6][7] It has been investigated for safety and efficacy in patients with diabetes or neuropathic pain.[17]
Receptor Selectivity Profile
The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its safety and efficacy profile.
Table 2: Selectivity of CCR2 Antagonists
| Compound | Primary Target | Secondary Target(s) | Selectivity Notes |
| This compound | CCR2 | - | Potent and selective CCR2 antagonist.[1][2] |
| Cenicriviroc | CCR2, CCR5 | - | Dual antagonist with nanomolar potency against both receptors.[3][4] |
| PF-04634817 | CCR2, CCR5 | - | Dual antagonist.[14][15] |
| BMS-741672 | CCR2 | - | Highly selective for CCR2 over CCR5 (>700-fold).[6] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or membranes from cells overexpressing human CCR2.[18]
-
Radioligand: [¹²⁵I]-labeled CCL2 (human or murine).
-
Assay Buffer: RPMI 1640 with 1% BSA.[18]
-
Wash Buffer: Cold PBS.[18]
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Cell/Membrane Preparation: Cells are harvested and resuspended in assay buffer, or cell membranes are prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the test compound at various concentrations, the radioligand at a fixed concentration (typically around its Kd value), and the cell suspension or membranes are combined.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the plate are transferred to a filter plate and washed to separate bound from free radioligand.
-
Quantification: Scintillation fluid is added to the dried filter plate, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[18]
-
Chemoattractant: Recombinant human CCL2.[18]
-
Assay Medium: RPMI 1640 with 0.5% BSA.[18]
-
Transwell Inserts: Typically with a 5 µm pore size.[18]
-
Detection Reagent: Calcein-AM or similar viability stain.[18]
Procedure:
-
Cell Preparation: Cells are cultured and resuspended in assay medium.
-
Compound Pre-incubation: Cells are incubated with various concentrations of the test compound.
-
Assay Setup: The lower chamber of the Transwell plate is filled with assay medium containing CCL2, while the cell suspension (pre-incubated with the antagonist) is added to the upper chamber (the insert).
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is calculated.
Calcium Mobilization Assay
This assay measures the ability of a CCR2 antagonist to block the CCL2-induced increase in intracellular calcium concentration, a key downstream signaling event.
Materials:
-
Cells: Cells endogenously expressing or engineered to express CCR2.
-
Fluorescent Calcium Indicator: Fluo-4 AM, Indo-1, or similar dyes.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader or Flow Cytometer.
Procedure:
-
Cell Loading: Cells are incubated with a cell-permeant calcium indicator dye.
-
Compound Incubation: The dye-loaded cells are then incubated with various concentrations of the CCR2 antagonist.
-
Baseline Measurement: The baseline fluorescence is measured.
-
Agonist Stimulation: CCL2 is added to the cells to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CCL2-induced calcium response (IC50) is determined.
Visualizing the Molecular Interactions
To better understand the mechanism of action of CCR2 antagonists, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.
Caption: Simplified CCR2 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for the validation of a CCR2 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to MK-0812 Succinate and Other Commercial CCR2 Inhibitors
For researchers and professionals in drug development, the C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a variety of inflammatory diseases, autoimmune disorders, and cancer. The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), is a critical driver of monocyte and macrophage recruitment to sites of inflammation and within the tumor microenvironment.[1][2][3] Consequently, the development of potent and selective CCR2 antagonists is an area of intense research.
This guide provides an objective comparison of MK-0812 Succinate, a potent CCR2 antagonist, with other commercially available inhibitors. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
The CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). The binding of ligands, most notably CCL2, initiates a conformational change in the receptor, leading to the activation of intracellular G proteins.[1] This event triggers a cascade of downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[4][5][6] These pathways collectively regulate a wide range of cellular functions such as chemotaxis, cell survival, proliferation, migration, and cytokine production, all of which are central to inflammatory responses and cancer progression.[4][5][7]
Overview of this compound
This compound is a potent and selective antagonist of the CCR2 receptor.[8][9][10] It demonstrates high affinity for CCR2 and effectively blocks the downstream cellular responses mediated by the binding of CCL2.[10][11][12] Studies have shown that MK-0812 is a promising candidate among commercially available CCR2 inhibitors, exhibiting high potency in various in vitro and in vivo models.[13][14] For instance, in a calcium influx assay comparing ten different commercial CCR2 antagonists, MK-0812 was identified as the most potent inhibitor of human CCR2.[14]
Quantitative Comparison of Commercial CCR2 Inhibitors
The efficacy of a CCR2 inhibitor is primarily determined by its ability to block ligand binding and subsequent functional responses. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The table below summarizes the reported IC50 values for MK-0812 and a selection of other commercially available CCR2 inhibitors across different assays.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| MK-0812 | MCP-1 Mediated Response | Human Monocytes | 3.2[10][12] |
| 125I-MCP-1 Binding | Isolated Monocytes | 4.5[10][12] | |
| Whole Blood Assay | Rhesus Blood | 8[10][12] | |
| Chemotaxis | WeHi-274.1 cells | 5[15] | |
| AZD2423 | Ca2+ Flux | Human CCR2 | 1.2[9] |
| INCB3284 | MCP-1 Binding | Human CCR2 | 3.7[9] |
| BMS CCR2 22 | Binding Assay | CCR2 | 5.1[9] |
| Ca2+ Flux | CCR2 | 18[9] | |
| Chemotaxis | CCR2 | 1[9] | |
| INCB3344 | Whole Cell Binding | Human | 5.1[1] |
| Whole Cell Binding | Mouse (WEHI-274.1) | 9.5[1] | |
| RO5234444 | Functional Assay | Human CCR2 | 22[9] |
| Teijin Cpd 1 | Chemotaxis | CCR2 | 24[9] |
| Functional Assay | CCR2b | 180[9] | |
| JNJ-27141491 | Chemotaxis | Leukocytes | 7 - 97[16] |
| RS504393 | Binding Assay | Human CCR2 | 89[17] |
| Chemotaxis | CCR2 | 330[17] | |
| RS102895 | Binding Assay | CCR2 | 360[9] |
Key Experimental Protocols
The quantitative data presented above are derived from a variety of standardized in vitro assays designed to assess the binding affinity and functional activity of CCR2 antagonists. Below are detailed methodologies for two such fundamental experiments.
CCR2 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Cell Preparation: A cell line endogenously or recombinantly expressing CCR2 (e.g., WEHI-274.1 murine monocytes or HEK293-hCCR2 cells) is cultured and harvested.[1][18] The cells are then prepared as a whole-cell suspension or as membrane fragments.
-
Competitive Binding: The cell preparation is incubated in a multi-well plate with a constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) and varying concentrations of the unlabeled test inhibitor.[1][10]
-
Controls: Wells containing only the radioligand and cells determine total binding. Wells also containing a high concentration of an unlabeled standard ligand determine non-specific binding.
-
Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The plate is then rapidly filtered through a filter mat to separate the bound from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the test inhibitor. The IC50 value, the concentration of inhibitor that displaces 50% of the radiolabeled ligand, is then calculated.
In Vitro Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant gradient of CCL2.
Methodology:
-
Cell Preparation: A CCR2-expressing cell line, such as the human monocytic cell line THP-1, is cultured and resuspended in an appropriate assay medium.[1]
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control.
-
Assay Setup: The assay is performed using a multi-well chemotaxis chamber (e.g., a Transwell plate), which consists of an upper and a lower chamber separated by a microporous membrane. The lower chamber is filled with assay medium containing CCL2 at a concentration known to induce migration (e.g., its EC50).[1]
-
Cell Migration: The pre-incubated cells are added to the upper chamber and the plate is incubated for several hours at 37°C to allow for cell migration through the membrane towards the CCL2 in the lower chamber.
-
Quantification: The non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane or into the lower chamber are fixed, stained, and counted using microscopy or quantified using a fluorescence-based method (e.g., with Calcein-AM stain).[1]
-
Data Analysis: The number of migrated cells is plotted against the concentration of the inhibitor to determine the IC50 value for the inhibition of chemotaxis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. MK-0812 | CAS:624733-88-6 | antagonist of chemokine receptor CCR-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MK-0812 Succinate and INCB3344 in CCR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory and fibrotic diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation is well-established, making the development of potent and selective CCR2 antagonists a key focus for drug discovery. This guide provides a head-to-head comparison of two prominent small molecule CCR2 antagonists: MK-0812 Succinate and INCB3344. This analysis is based on publicly available preclinical data, offering a resource for researchers designing new studies or evaluating therapeutic strategies targeting the CCR2-CCL2 axis.
At a Glance: Key Quantitative Data
A summary of the in vitro potency of this compound and INCB3344 is presented below. These values, collated from various sources, highlight the sub-nanomolar to low nanomolar activity of both compounds against their target.
| Parameter | This compound | INCB3344 | Species | Assay Type | Reference |
| IC50 | 4.5 nM | 5.1 nM | Human | Binding Antagonism | [1][2] |
| IC50 | Not Reported | 9.5 nM | Mouse | Binding Antagonism | [3][4] |
| IC50 | Not Reported | 7.3 nM | Rat | Binding Antagonism | [3][4] |
| IC50 | Not Reported | 16 nM | Cynomolgus Monkey | Binding Antagonism | [3][4] |
| IC50 | 3.2 nM | 3.8 nM | Human | Chemotaxis Inhibition | [1][2] |
| IC50 | 5 nM | 7.8 nM | Mouse | Chemotaxis Inhibition | [3][4][5] |
| IC50 | Not Reported | 2.7 nM | Rat | Chemotaxis Inhibition | [3][4] |
| IC50 | Not Reported | 6.2 nM | Cynomolgus Monkey | Chemotaxis Inhibition | [3][4] |
| Kd | Not Reported | ~5 nM | Human | Dissociation Constant | [6] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Targeting the CCR2 Signaling Pathway
Both this compound and INCB3344 are potent and selective antagonists of the CCR2 receptor.[1][2][3] CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), initiates a signaling cascade.[7][8] This cascade is central to the process of monocyte and macrophage recruitment to inflamed tissues.[9] By competitively binding to CCR2, MK-0812 and INCB3344 block the interaction of CCL2 with the receptor, thereby inhibiting downstream signaling pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways.[7][8][10] This ultimately leads to a reduction in the migration of CCR2-expressing cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize CCR2 antagonists.
In Vitro Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor, providing a measure of its binding affinity.
Methodology:
-
Cell Culture: CCR2-expressing cells (e.g., human monocytic THP-1 cells or a cell line stably transfected with CCR2) are cultured to an appropriate density.
-
Assay Setup: In a 96-well plate, the cells are incubated with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of the test compound (MK-0812 or INCB3344).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a filter mat to separate the cells (with bound radioligand) from the unbound radioligand in the solution.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) are prepared and pre-incubated with various concentrations of the test compound.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing CCL2 as the chemoattractant.
-
Cell Seeding: The pre-incubated cells are added to the upper chamber.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores in the membrane towards the CCL2 gradient in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis at each compound concentration is calculated, and the IC50 value is determined.
In Vivo Model: Diabetic Nephropathy
Animal models are essential for evaluating the in vivo efficacy of drug candidates. The following is a general protocol for assessing a CCR2 antagonist in a mouse model of diabetic nephropathy.
Methodology:
-
Induction of Diabetes: Diabetes is induced in mice (e.g., db/db mice, a genetic model of type 2 diabetes, or through streptozotocin injection for a type 1 model).
-
Compound Administration: Once diabetes is established, the mice are treated with the CCR2 antagonist (MK-0812 or INCB3344) or a vehicle control over a specified period.
-
Monitoring: Throughout the study, key parameters such as blood glucose, body weight, and albuminuria are monitored.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and kidney tissues are collected for analysis.
-
Histopathology: Kidney sections are examined for pathological changes, including glomerulosclerosis and tubulointerstitial fibrosis.
-
Immunohistochemistry: The infiltration of macrophages into the kidney tissue is assessed by staining for macrophage-specific markers (e.g., F4/80 or CD68).
-
Gene Expression Analysis: The expression of inflammatory and fibrotic markers in the kidney tissue is quantified using techniques such as quantitative PCR.
In Vivo Efficacy
Both MK-0812 and INCB3344 have demonstrated efficacy in various preclinical models of inflammatory diseases.
This compound: In vivo studies have shown that administration of MK-0812 reduces the frequency of circulating Ly6G-Ly6Chi monocytes.[1][2] Treatment with MK-0812 has also been shown to cause a dose-dependent reduction in these monocytes with a corresponding increase in the CCR2 ligand, CCL2.[1][2]
INCB3344: Therapeutic dosing of INCB3344 has been shown to significantly reduce disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in a rat model of inflammatory arthritis.[11] In a mouse model of delayed-type hypersensitivity, INCB3344 treatment resulted in a dose-dependent inhibition of macrophage influx.[11] Furthermore, in a model of diabetic nephropathy, INCB3344 was shown to ameliorate the disease.[12]
Selectivity Profile
A critical aspect of any drug candidate is its selectivity for the intended target over other related proteins.
INCB3344 has been shown to be highly selective for CCR2. It exhibits over 100-fold selectivity against other chemokine receptors, including the closely related CCR1 and CCR5.[3][4]
While specific selectivity data for This compound against a broad panel of receptors is less detailed in the public domain, it is consistently described as a potent and selective CCR2 antagonist.[1][2]
Conclusion
Both this compound and INCB3344 are potent and selective CCR2 antagonists with demonstrated in vitro and in vivo activity. Their ability to block the CCR2-CCL2 axis makes them valuable research tools for investigating the role of this pathway in various diseases and promising candidates for therapeutic development. The choice between these two compounds for a particular research application may depend on factors such as the specific animal model being used (considering species-specific potency) and the desired pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working in this exciting area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INCB3344 | CCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of INCB3344, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of MK-0812 Succinate and PF-04634817
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two chemokine receptor antagonists, MK-0812 Succinate and PF-04634817. The information presented is collated from available preclinical studies to assist researchers in evaluating these compounds for future investigations.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] In contrast, PF-04634817 is an orally active dual antagonist of CCR2 and CCR5.[3] Both receptors play crucial roles in mediating inflammatory responses by controlling the migration and infiltration of monocytes and other immune cells. Their distinct selectivity profiles suggest potentially different therapeutic applications, which this guide aims to explore through a comparative analysis of their preclinical data.
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by blocking the signaling of chemokine receptors, which are G-protein coupled receptors (GPCRs).
-
This compound specifically targets CCR2, which is the primary receptor for the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). The CCL2-CCR2 axis is a key driver of monocyte recruitment from the bone marrow to sites of inflammation.
-
PF-04634817 targets both CCR2 and CCR5. In addition to blocking the CCL2-CCR2 axis, it also inhibits the action of several chemokines that bind to CCR5, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This dual antagonism may offer a broader anti-inflammatory effect in pathologies where both pathways are implicated.
Below are diagrams illustrating the generalized signaling pathways of CCR2 and CCR5.
Caption: A simplified diagram of the CCR2 signaling cascade.
Caption: A simplified diagram of the CCR5 signaling cascade.
Preclinical Data Presentation
The following tables summarize the available quantitative data for this compound and PF-04634817 from preclinical studies. A direct comparison is challenging due to the different preclinical models used.
Table 1: In Vitro Potency
| Compound | Target | Assay | Potency (IC₅₀) | Reference |
| MK-0812 | Human CCR2 | MCP-1 mediated response | 3.2 nM | [2] |
| MK-0812 | Human CCR2 | ¹²⁵I-MCP-1 binding on monocytes | 4.5 nM | [2] |
| MK-0812 | Rhesus CCR2 | MCP-1 induced monocyte shape change | 8 nM | [2] |
| PF-04634817 | Rat CCR2 | Not Specified | 20.8 nM | [3] |
| PF-04634817 | Rat CCR5 | Not Specified | 470 nM | [3] |
Table 2: In Vivo Pharmacodynamics
| Compound | Species | Model | Dose | Effect on Monocytes / Neutrophils | Effect on Chemokine Ligands | Reference |
| MK-0812 | Mouse (BALB/c) | Healthy | 30 mg/kg, p.o. | Selective reduction in peripheral blood monocyte frequency | Elevation in CCR2 ligand CCL2 | [1] |
| MK-0812 | Mouse (BALB/c) | Anti-collagen antibody-induced arthritis | Not Specified | Selective reduction in peripheral blood monocyte frequency | Elevation in CCR2 ligand CCL2 | [1] |
| PF-04634817 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | No specific data found |
Table 3: In Vivo Efficacy in Disease Models
| Compound | Disease Model | Species | Key Outcomes | Efficacy | Reference |
| MK-0812 | Anti-collagen antibody-induced arthritis | Mouse (BALB/c) | Clinical disease scores, paw thickness, inflammation, bone and cartilage degradation | No effect on arthritis disease severity | [1] |
| PF-04634817 | Diabetic Nephropathy (Streptozotocin-induced in Nos3⁻/⁻ mice) | Mouse | Albuminuria, Glomerulosclerosis, Renal Inflammation, Podocyte loss, Renal function impairment | Reduced all key outcomes | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MK-0812: Anti-Collagen Antibody-Induced Arthritis Model
-
Animal Model: Female BALB/c mice.
-
Induction of Arthritis: Arthritis was induced using an anti-collagen antibody cocktail.
-
Drug Administration: MK-0812 was administered, though the specific dose and route for the efficacy study were not detailed in the available reference. In a pharmacodynamic study, MK-0812 was given at 30 mg/kg via oral gavage.[2]
-
Assessments:
-
Clinical Scoring: Disease severity was monitored through clinical scores.
-
Paw Thickness: Paw swelling was measured as an indicator of inflammation.
-
Histopathology: Joint tissues were examined for inflammation, bone erosion, and cartilage degradation.
-
Pharmacodynamics: Peripheral blood was analyzed by flow cytometry to determine the frequency of monocytes and neutrophils.[1]
-
Chemokine Levels: Plasma levels of the CCR2 ligand, CCL2, were measured.[1]
-
References
- 1. Pharmacological targeting reveals distinct roles for CXCR2/CXCR1 and CCR2 in a mouse model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0812 Succinate Demonstrates Potent Anti-Metastatic Efficacy in Humanized Mouse Models
For Immediate Release
[City, State] – [Date] – New research highlights the significant efficacy of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in curbing cancer metastasis in humanized mouse models. A recent study identified MK-0812 as the most potent inhibitor among ten existing human CCR2 antagonists and demonstrated its ability to reduce lung metastasis and the prevalence of monocytic myeloid-derived suppressor cells (M-MDSCs) in a humanized CCR2B knock-in mouse model of breast cancer.[1] This finding positions this compound as a promising candidate for further investigation in oncology drug development.
This guide provides a comprehensive comparison of this compound's performance with other CCR2 antagonists, supported by available experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy of CCR2 Antagonists
A key study evaluated ten human CCR2 antagonists, with MK-0812 emerging as the most potent in a calcium influx assay using human monocytic leukemia cells.[1] While direct, in-vivo comparative quantitative data in the same humanized mouse model is limited in publicly available literature, the demonstrated efficacy of MK-0812 in a humanized CCR2B knock-in mouse model underscores its potential.
Table 1: In-Vivo Efficacy of this compound in a Humanized Mouse Model of Breast Cancer Lung Metastasis
| Treatment Group | Endpoint | Result | Reference |
| MK-0812 | Reduction in Lung Metastasis | Statistically significant reduction observed | [1] |
| MK-0812 | Reduction in Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | Statistically significant reduction observed | [1] |
Note: Specific quantitative values for the reduction in lung metastasis and M-MDSCs were not detailed in the referenced study's abstract.
Mechanism of Action: Targeting the CCL2-CCR2 Axis
This compound exerts its anti-cancer effects by antagonizing the CCR2 receptor, thereby inhibiting the signaling pathway of its ligand, C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 axis is critically involved in the recruitment of inflammatory monocytes, which can differentiate into tumor-associated macrophages (TAMs) and M-MDSCs within the tumor microenvironment. These cells are known to promote tumor progression, angiogenesis, and metastasis.
By blocking the CCL2-CCR2 interaction, this compound disrupts the recruitment of these pro-tumorigenic myeloid cells to the tumor site and metastatic niches, leading to a reduction in metastatic potential.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCL2-CCR2 signaling pathway and a general experimental workflow for evaluating the efficacy of CCR2 antagonists in a humanized mouse model.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies based on common practices for such studies.
Generation of Humanized CCR2B Knock-in Mice
Humanized mouse models are generated to possess a humanized immune system, allowing for the evaluation of therapeutics targeting human-specific molecules. For studying CCR2 antagonists, a knock-in model where the murine CCR2 gene is replaced by the human CCR2B gene is ideal.[1]
-
Mouse Strain: Immunodeficient mouse strains (e.g., NOD/SCID or NSG) are commonly used as hosts.
-
Genetic Modification: Standard gene editing techniques (e.g., CRISPR/Cas9) are employed to replace the endogenous mouse CCR2 gene with the human CCR2B coding sequence.
-
Breeding and Expansion: Founder mice are bred to establish a colony of homozygous human CCR2B knock-in mice.
Breast Cancer Lung Metastasis Model
-
Cell Line: A human breast cancer cell line with a high propensity for lung metastasis (e.g., MDA-MB-231) is selected. For in-vivo imaging, the cell line is often transduced to express a reporter gene, such as luciferase.
-
Cell Culture: The cancer cells are cultured under standard sterile conditions.
-
Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are injected into the mice. The route of injection can be intravenous (e.g., tail vein) to directly introduce cells into circulation or orthotopic (mammary fat pad) to mimic natural tumor progression and metastasis.
Drug Administration and Efficacy Evaluation
-
Dosing: this compound is administered orally. The dose and frequency are determined by pharmacokinetic and pharmacodynamic studies. For instance, a dose of 30 mg/kg has been used in some mouse studies.
-
Treatment Groups: Mice are randomized into a control group (vehicle) and a treatment group (this compound).
-
Metastasis Quantification:
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, mice are injected with a substrate (e.g., D-luciferin), and the light emission from metastatic sites is quantified using an in-vivo imaging system.
-
Histology: Lungs are harvested, fixed, and sectioned. The number and size of metastatic nodules are quantified microscopically.
-
-
Flow Cytometry:
-
Sample Preparation: Spleens, tumors, or peripheral blood are collected, and single-cell suspensions are prepared.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for immune cell markers to identify and quantify M-MDSCs (e.g., CD11b+, Ly6G-, Ly6Chi).
-
Analysis: Stained cells are analyzed using a flow cytometer.
-
Comparison with Other CCR2 Antagonists
While the referenced study identified MK-0812 as the most potent inhibitor in-vitro, several other CCR2 antagonists have been evaluated in preclinical models, though not always in humanized systems. These include INCB3344, PF-04136309, and CCX872.
-
INCB3344: Has shown efficacy in rodent models of inflammatory diseases.[2]
-
PF-04136309: Has been investigated in combination with chemotherapy for pancreatic cancer.[3]
-
CCX872: Has been evaluated in a mouse model of pancreatic cancer, where it showed a reduction in tumor size and M-MDSCs.[4]
Direct comparative studies of these antagonists against this compound in humanized mouse models of cancer metastasis are needed to definitively establish superior efficacy.
Conclusion
This compound has demonstrated significant promise as a potent CCR2 antagonist with anti-metastatic properties in a relevant humanized mouse model. Its mechanism of action, targeting the recruitment of pro-tumorigenic myeloid cells, provides a strong rationale for its continued development as a cancer therapeutic. Further studies providing direct quantitative comparisons with other CCR2 inhibitors in standardized humanized models will be crucial to fully elucidate its clinical potential.
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Reproducibility of MK-0812 Succinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results for the C-C chemokine receptor 2 (CCR2) antagonist, MK-0812 Succinate, alongside its alternatives. The following sections detail quantitative data from key experiments, provide comprehensive experimental protocols to assess reproducibility, and visualize the underlying biological and experimental frameworks.
The body of research surrounding MK-0812, a potent CCR2 antagonist, suggests a consistent profile in its ability to inhibit the CCL2-CCR2 signaling axis, a key pathway in the recruitment of monocytes to sites of inflammation. While direct, peer-reviewed reproducibility studies are not extensively published, a comparison of data from various independent studies allows for an assessment of the consistency of its reported activity. A recent 2024 study directly compared ten existing human CCR2 antagonists and identified MK-0812 as the most potent inhibitor in a calcium influx assay, reinforcing its high-potency profile.[1] Further confidence in its mechanism of action is provided by in vivo studies in humanized mouse models where oral administration of MK-0812 reduced monocytic myeloid-derived suppressor cells and lung metastasis.[1]
This guide synthesizes available data to offer a comparative analysis of this compound against other notable CCR2 antagonists such as INCB3344, CCX140-B, BMS-741672, and AZD2423.
Comparative Efficacy of CCR2 Antagonists
To facilitate a clear comparison of the in vitro potency of this compound and its alternatives, the following tables summarize their inhibitory activities in key functional assays. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and thus, some variability between studies can be expected.
Table 1: CCR2 Radioligand Binding Affinity
| Compound | Target Species | Cell Line | Radioligand | IC50 (nM) |
| MK-0812 | Human | Isolated Monocytes | ¹²⁵I-MCP-1 | 4.5 |
| INCB3344 | Human | - | - | 5.1 |
| INCB3344 | Mouse | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5[2] |
| CCX140-B | Human | Monocytes | ¹²⁵I-CCL2 | 17[3] |
| BMS-741672 | Human | - | - | 1.1[4] |
| AZD2423 | Human | - | - | 2.6 |
Table 2: Inhibition of Monocyte Chemotaxis
| Compound | Target Species | Cell Type | Chemoattractant | IC50 (nM) |
| MK-0812 | Mouse | WeHi-274.1 cells | CCL2 | 5[5] |
| INCB3344 | Human | - | hCCL2 | 3.8[2] |
| INCB3344 | Mouse | - | mCCL2 | 7.8[2] |
| CCX140-B | Human | Purified Monocytes | CCL2 | 8 |
| BMS-741672 | Human | Monocytes | - | 0.67[4][6] |
Table 3: Inhibition of Calcium Mobilization
| Compound | Target Species | Cell Type | Agonist | IC50 (nM) |
| MK-0812 | Human | Monocytic Leukemia Cells | CCL2 | Most potent of 10 tested antagonists |
| CCX140-B | Human | Monocytes | CCL2 | 3[3] |
| AZD2423 | Human | - | - | 1.2[7] |
Experimental Protocols
To aid in the replication and validation of the presented findings, detailed methodologies for the key in vitro assays are provided below.
CCR2 Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or human monocytic cells.[2]
-
Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2) or human CCL2 (hCCL2).[2]
-
Test Compound: CCR2 antagonist (e.g., this compound).
-
Assay Buffer: RPMI 1640 with 1% BSA.[2]
-
Wash Buffer: Cold PBS.[2]
-
Filtration Plate: 96-well filter plate.[2]
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture cells to the desired density and resuspend in assay buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Assay Setup: In a 96-well plate, add in triplicate: assay buffer (for total binding), unlabeled CCL2 (1 µM for non-specific binding), and serially diluted test compound.[2]
-
Add the radioligand at a final concentration of approximately 50 pM.[2]
-
Add the cell suspension to each well.[2]
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[2]
-
Filtration and Washing: Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding and determine the IC50 value using non-linear regression analysis.[2]
Monocyte Chemotaxis Assay
This assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[2]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[2]
-
Test Compound: CCR2 antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[2]
-
Transwell Inserts: 3.0 µm pore size.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture and resuspend cells in assay medium at a concentration of 2 x 10⁶ cells/mL.[8]
-
Compound Pre-incubation: Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.[8]
-
Assay Setup: Add assay medium containing hCCL2 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.[9]
-
Add the pre-incubated cell suspension to the top of each insert.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[2]
-
Quantification of Migrated Cells: Remove the inserts and quantify the migrated cells in the lower chamber, often after lysing the cells and using a fluorescent dye like CyQuant.[2]
-
Data Analysis: Determine the concentration-dependent inhibition of chemotaxis and calculate the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration induced by CCL2.
Materials:
-
Cells: A cell line expressing CCR2 (e.g., HEK293 or a monocytic cell line).
-
Fluorescent Calcium Indicator: Fluo-4 AM or similar.
-
Agonist: Recombinant human CCL2.
-
Test Compound: CCR2 antagonist.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.[10]
-
Dye Loading: Incubate cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.[10]
-
Compound Addition: The plate reader adds the test compound at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation, the plate reader adds the CCR2 agonist (CCL2) to stimulate calcium release.[11]
-
Signal Detection: The fluorescence intensity is measured in real-time to detect the intracellular calcium transient.
-
Data Analysis: The inhibition of the calcium signal by the antagonist is quantified, and an IC50 value is determined.
Visualizing the Frameworks
To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of MK-0812.
Caption: High-level workflows for key in vitro characterization assays.
Caption: Logical flow for assessing the reproducibility of this compound results.
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. corning.com [corning.com]
- 9. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-0812 Succinate's Efficacy in Modulating Monocyte Migration
A detailed guide for researchers on the mechanism, efficacy, and experimental validation of MK-0812 Succinate in comparison to other CCR2 antagonists in the context of monocyte chemotaxis.
This guide provides a comprehensive comparison of this compound with other modulators of the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes to sites of inflammation. The data presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of targeting this pathway.
Introduction to Monocyte Migration and the CCL2-CCR2 Axis
Monocyte migration is a fundamental process in the inflammatory response, orchestrated by a family of small proteins known as chemokines.[1] Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that directs the movement of monocytes, memory T cells, and natural killer cells.[2][3] It exerts its effect by binding to the C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of these cells.[1] The activation of the CCL2-CCR2 axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, making it a prime target for therapeutic intervention.[1][4]
Upon CCL2 binding, CCR2 initiates a cascade of intracellular signaling events, including the activation of pathways such as JAK/STAT, PI3K/Akt, and MAPK.[4][5] This signaling ultimately leads to cellular responses like chemotaxis, proliferation, and cytokine production.[4][5] Given its central role in monocyte recruitment, antagonism of the CCL2-CCR2 pathway is a promising strategy for treating a variety of inflammatory conditions.[1]
Comparative Efficacy of CCR2 Antagonists
This compound is a small molecule antagonist of the CCR2 receptor. Its primary mechanism of action is to block the binding of CCL2, thereby inhibiting the downstream signaling that leads to monocyte migration. To objectively evaluate its performance, this guide compares it with other known CCR2 antagonists. The following table summarizes key quantitative data on the in-vitro efficacy of these compounds in inhibiting CCL2-mediated monocyte chemotaxis.
| Compound | Target(s) | IC50 (nM) for Chemotaxis Inhibition | Cell Type Used | Species | Reference(s) |
| MK-0812 | CCR2 | 5 | WEHI-274.1 | Mouse | [6] |
| INCB3344 | CCR2 | 3.8 (hCCR2), 7.8 (mCCR2) | Not Specified | Human, Mouse | [5] |
| PF-04136309 | CCR2 | Not explicitly stated for chemotaxis | Not Specified | Not Specified | [7] |
| RS504393 | CCR2 | Not Specified | Not Specified | Mouse | [8] |
| Carlumab (CNTO 888) | CCL2 (Antibody) | Not Applicable (Neutralizing Ab) | Not Specified | Human | [9] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CCR2 antagonists and the experimental procedures used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for a monocyte migration assay.
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor, triggers a conformational change that activates intracellular signaling cascades. This includes the activation of Janus kinase (JAK) and subsequent phosphorylation of the STAT3 transcription factor, as well as the activation of other pathways like PI3K/Akt and MAPK. These pathways converge to regulate gene expression and cellular machinery, ultimately leading to directed cell movement or chemotaxis. CCR2 antagonists like MK-0812 physically block the binding of CCL2, thereby preventing the initiation of this signaling cascade.
Experimental Workflow: Transwell Migration Assay
A common method to quantify the effect of a compound on monocyte migration is the transwell migration assay, also known as the Boyden chamber assay.[10] This assay measures the chemotactic response of cells towards a chemoattractant across a porous membrane.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides a detailed protocol for a monocyte migration assay, which can be adapted to test the efficacy of this compound and other compounds.
Monocyte Isolation
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Monocytes are further purified from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.
-
Cell Viability: Cell viability is assessed using Trypan Blue exclusion and should be >95%.
Transwell Migration (Boyden Chamber) Assay
-
Apparatus: Use a 24-well plate with 6.5 mm diameter transwell inserts containing a polycarbonate membrane with 5 µm pores.
-
Chemoattractant Preparation: Prepare a solution of recombinant human CCL2 (MCP-1) in RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA) at a concentration known to induce maximal migration (typically 10-100 ng/mL). Add 600 µL of this solution to the lower chamber of the wells.
-
Cell Preparation: Resuspend the isolated monocytes in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot the cell suspension and add varying concentrations of this compound (or other antagonists) or a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Assay Initiation: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours.
-
Cell Fixation and Staining:
-
Carefully remove the transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 15 minutes.
-
Gently wash the inserts in distilled water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at 570 nm.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the data to determine the IC50 value.
Conclusion
The data and protocols presented in this guide provide a framework for the comparative evaluation of this compound's effect on monocyte migration. The inhibition of the CCL2-CCR2 axis remains a highly viable therapeutic strategy for a multitude of inflammatory diseases. MK-0812 demonstrates potent inhibition of this pathway in pre-clinical models. Rigorous and standardized experimental approaches, as detailed in this guide, are essential for accurately determining the relative efficacy of different CCR2 antagonists and for advancing the development of novel anti-inflammatory therapies.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor-infiltrating CCR2+ inflammatory monocytes counteract specific immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 10. Role of monocyte chemoattractant protein-1 (MCP-1/CCL2) in migration of neural progenitor cells toward glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MK-0812 Succinate: A Comparative Guide to CCR2 Antagonists in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a pivotal role in cancer progression by mediating the recruitment of immunosuppressive myeloid cells into the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. Consequently, targeting the CCL2-CCR2 axis has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of MK-0812 Succinate against other prominent CCR2 antagonists—PF-04136309, RS504393, and CCX872—with a focus on their preclinical performance in cancer models.
Introduction to CCR2 Antagonism in Oncology
The CCL2-CCR2 signaling axis is a critical pathway in the orchestration of the tumor microenvironment.[1] Tumor cells and stromal cells secrete CCL2, which binds to CCR2 on various immune cells, particularly monocytes. This interaction facilitates the trafficking of these monocytes into the tumor, where they differentiate into tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells contribute to an immunosuppressive milieu, fostering tumor growth, invasion, and resistance to therapy.[1] CCR2 antagonists aim to disrupt this pathway by blocking the CCL2-CCR2 interaction, thereby inhibiting the recruitment of these pro-tumoral myeloid cells and restoring anti-tumor immunity.
Comparative Efficacy of CCR2 Antagonists
This section summarizes the available quantitative data on the in vitro and in vivo efficacy of this compound and its counterparts.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table compiles available IC50 data for the selected CCR2 antagonists against various cancer cell lines and in functional assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| MK-0812 | Calcium Influx Assay | Human Monocytic Leukemia Cells | Most potent of 10 tested antagonists | [2] |
| PF-04136309 | CCR2 Binding | Human CCR2 | 5.2 | |
| Chemotaxis | Human Monocytes | 3.9 | ||
| RS504393 | CCR2b Receptor Inhibition | Human Recombinant | 98 | |
| MCP-1 Chemotaxis | Human Monocytes | 330 | ||
| CCX872 | N/A | N/A | N/A |
In Vivo Anti-Tumor Activity
Preclinical animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes key findings from in vivo studies involving these CCR2 antagonists in various cancer models.
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Breast Cancer Lung Metastasis | Reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis. | [2] |
| PF-04136309 | Pancreatic Cancer | In combination with FOLFIRINOX, showed an objective response rate of 49% in patients with locally advanced or borderline resectable pancreatic cancer. | |
| RS504393 | Osteosarcoma | Did not significantly slow tumor growth or metastasis as a monotherapy in a xenograft model. | |
| CCX872 | Pancreatic Cancer | As a single agent, resulted in a 42% decrease in tumor size in a mouse model. | [3] |
| Glioma | Increased median survival as a monotherapy and further increased survival when combined with anti-PD-1 therapy. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section provides an overview of key experimental protocols used to evaluate CCR2 antagonists.
In Vitro Chemotaxis Assay
This assay measures the ability of a CCR2 antagonist to inhibit the migration of cancer cells or immune cells towards a CCL2 gradient.
Objective: To quantify the dose-dependent inhibition of CCL2-induced cell migration by a CCR2 antagonist.
Materials:
-
Cancer cell line expressing CCR2 (e.g., PC-3 for prostate cancer) or isolated human peripheral blood mononuclear cells (PBMCs).
-
Recombinant human CCL2.
-
Test CCR2 antagonist (e.g., this compound).
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Cell culture medium.
-
Calcein-AM or similar fluorescent dye for cell quantification.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the CCR2 antagonist for 30 minutes at 37°C.
-
Assay Setup:
-
Add medium containing CCL2 (chemoattractant) to the lower chamber of the 24-well plate.
-
Add medium without CCL2 to control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
Remove the inserts and wipe the upper surface to remove non-migrated cells.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Orthotopic Pancreatic Cancer Mouse Model
This model is used to evaluate the efficacy of a CCR2 antagonist in a setting that more closely mimics human disease.
Objective: To assess the effect of a CCR2 antagonist on primary tumor growth and metastasis in an orthotopic pancreatic cancer model.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2).
-
Immunocompromised mice (e.g., athymic nude mice).
-
Matrigel.
-
Test CCR2 antagonist (e.g., this compound).
-
Surgical instruments.
-
Anesthesia.
-
In vivo imaging system (optional).
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
-
Suture the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using palpation or an in vivo imaging system.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the CCR2 antagonist or vehicle according to the desired dosing schedule (e.g., oral gavage daily).
-
Endpoint Analysis:
-
Monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumor and metastatic organs (e.g., liver, lungs).
-
Measure tumor weight and volume.
-
Perform histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and immune cell infiltration (e.g., F4/80 for macrophages).
-
-
Data Analysis: Compare tumor growth, tumor weight, and metastatic burden between the treatment and control groups.
Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that drive the pro-tumoral functions of this axis.
Conclusion
This compound has demonstrated potent and selective antagonism of the CCR2 receptor in preclinical studies. While direct comparative data with other CCR2 antagonists is still emerging, the available evidence suggests it is a promising candidate for further investigation in cancer therapy. The provided experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and benchmarking of this compound and other molecules targeting the critical CCL2-CCR2 axis in oncology. Future head-to-head preclinical studies across various cancer types will be instrumental in definitively positioning this compound within the landscape of CCR2-targeted cancer therapies.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. CCR2 inhibition reduces tumor myeloid cells and unmasks a checkpoint inhibitor effect to slow progression of resistant murine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of clinical trial data for CCR2 antagonists like MK-0812
A deep dive into the clinical landscape of C-C chemokine receptor 2 (CCR2) antagonists reveals a story of both promise and challenge. While the therapeutic potential of targeting the CCL2-CCR2 signaling axis in a variety of inflammatory and metabolic diseases is well-supported by preclinical evidence, clinical trial outcomes for several candidates, including MLN1202, CCX140-B, and PF-04634817, have been met with mixed results. This guide provides a comparative analysis of the clinical trial data for these agents, offering insights for researchers and drug development professionals.
The CCL2-CCR2 signaling pathway is a critical regulator of monocyte and macrophage recruitment to sites of inflammation.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including atherosclerosis, diabetic nephropathy, and autoimmune disorders.[3][4] Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research. This review summarizes key clinical trial findings for prominent CCR2 antagonists, presenting quantitative data in a structured format and detailing the experimental protocols employed.
Comparative Clinical Trial Data of CCR2 Antagonists
The following tables summarize the key efficacy and safety findings from clinical trials of MLN1202, CCX140-B, and PF-04634817.
| Table 1: MLN1202 Clinical Trial Data | |
| Compound | MLN1202 (humanized monoclonal antibody) |
| Indication | Atherosclerotic Cardiovascular Disease Risk |
| Primary Endpoint | Reduction in high-sensitivity C-Reactive Protein (hsCRP) levels |
| Key Findings | - Statistically significant reduction in hsCRP levels compared to placebo, sustained for months after a single dose.[5] - At week 8, the median percent reduction in hsCRP was 24.2% for the MLN1202 group versus a 2.5% increase for the placebo group (p = 0.0089).[6][7] - Patients with A/G or G/G genotypes in the MCP-1 promoter showed greater reductions in hsCRP.[8] |
| Safety Profile | Well tolerated with no serious adverse events reported in the cited study.[5] |
| Clinical Trial Phase | Phase II |
| Table 2: CCX140-B Clinical Trial Data | |
| Compound | CCX140-B (oral small molecule) |
| Indication | Type 2 Diabetes and Nephropathy |
| Primary Endpoint | Change in urinary albumin-to-creatinine ratio (UACR) |
| Key Findings | - At 52 weeks, the 5 mg dose of CCX140-B resulted in an 18% reduction in UACR from baseline, compared to a 2% reduction in the placebo group.[9] - A separate Phase II study in type 2 diabetes showed a significant decrease in HbA1c after 4 weeks of treatment with the 10 mg dose compared to placebo (p = 0.045).[10][11] |
| Safety Profile | Generally well tolerated. Adverse events occurred in 65% of the 5 mg group and 61% of the 10 mg group, compared to 73% in the placebo group.[9] |
| Clinical Trial Phase | Phase II |
| Table 3: PF-04634817 Clinical Trial Data | |
| Compound | PF-04634817 (oral dual CCR2/CCR5 antagonist) |
| Indication | Diabetic Nephropathy, Diabetic Macular Edema (DME) |
| Primary Endpoint | Reduction in UACR (Nephropathy); Change in Best-Corrected Visual Acuity (BCVA) (DME) |
| Key Findings | - In diabetic nephropathy, a modest 8.2% placebo-adjusted reduction in UACR was observed at week 12.[12][13] - In DME, PF-04634817 did not meet the non-inferiority criteria compared to ranibizumab, with a mean difference in BCVA change of -2.41 letters.[14] |
| Safety Profile | Appeared to be safe and well-tolerated in both studies.[12][14] |
| Clinical Trial Phase | Phase II |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.
MLN1202 in Atherosclerosis Risk
This Phase II, randomized, double-blind, placebo-controlled study enrolled 108 patients at high risk for atherosclerosis with elevated hsCRP levels (>3 mg/L).[6][15] Participants received a single intravenous infusion of 10 mg/kg MLN1202 or placebo and were followed for 16 weeks.[6] The primary endpoint was the change in hsCRP levels from baseline. Patients were also genotyped for a polymorphism in the MCP-1 promoter.[8]
CCX140-B in Diabetic Nephropathy
This randomized, double-blind, placebo-controlled trial recruited 332 patients with type 2 diabetes and nephropathy.[9][16] Participants received placebo, 5 mg CCX140-B, or 10 mg CCX140-B once daily for 52 weeks, in addition to standard of care (ACE inhibitors or ARBs).[9] The primary endpoint was the change in the urinary albumin-to-creatinine ratio (UACR).[9]
PF-04634817 in Diabetic Nephropathy
In this Phase II, randomized, double-blind, placebo-controlled study, 226 adults with overt diabetic nephropathy were assigned to receive either PF-04634817 (150 mg or 200 mg once daily) or a placebo for 12 weeks, in addition to standard of care.[12][13] The primary endpoint was the reduction in UACR.[12]
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor, initiates a cascade of downstream signaling events that are central to its pro-inflammatory functions.[17][18] This activation leads to monocyte and macrophage recruitment, proliferation, and survival, contributing to the pathology of various diseases.[2]
Figure 1: Simplified CCR2 Signaling Pathway.
Conclusion
The clinical development of CCR2 antagonists has underscored the complexity of translating preclinical success into clinical efficacy. While agents like MLN1202 and CCX140-B have demonstrated target engagement and shown some positive effects on biomarkers and clinical endpoints, the overall results have been modest. The dual CCR2/CCR5 antagonist PF-04634817 also showed limited efficacy in its clinical trials for diabetic nephropathy and DME.[12][14] These outcomes suggest that the role of the CCL2-CCR2 axis in human disease may be more nuanced than initially understood, potentially involving redundant pathways or context-dependent effects. Future research in this area will likely focus on identifying patient populations most likely to respond to CCR2-targeted therapies and exploring combination strategies to enhance efficacy.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of CC chemokine receptor 2 CCR2 blockade on serum C-reactive protein in individuals at atherosclerotic risk and with a single nucleotide polymorphism of the monocyte chemoattractant protein-1 promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ChemoCentryx Reports CCX140-B Meets Primary Endpoint and Demonstrates Clinical Efficacy in Phase II Study in Type 2 Diabetes [prnewswire.com]
- 11. ChemoCentryx Reports CCX140-B Meets Primary Endpoint And Demonstrates Clinical Efficacy In Phase II Study In Type 2 Diabetes [clinicalleader.com]
- 12. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Assessing the Selectivity of MK-0812 Succinate for CCR2 Over Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of MK-0812 Succinate, a potent antagonist of the C-C chemokine receptor 2 (CCR2). By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating CCR2-mediated signaling and those involved in the development of targeted therapeutics.
Executive Summary
This compound is a small molecule inhibitor targeting CCR2, a key receptor in the inflammatory cascade responsible for the recruitment of monocytes and macrophages. While initially identified as a selective CCR2 antagonist, further characterization has revealed potent activity at the closely related C-C chemokine receptor 5 (CCR5), classifying it as a dual CCR2/CCR5 antagonist . This dual activity is a critical consideration for its application in research and potential therapeutic development. This guide summarizes the available quantitative data on its potency at these primary targets and outlines the experimental protocols used to determine its selectivity.
Quantitative Data Summary
The following table summarizes the in vitro potency of MK-0812 at human CCR2 and CCR5, as determined by various experimental assays.
| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) | Reference |
| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2 | [1][2] |
| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5 | [1][2] |
| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8 | [1][2] |
| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25 | N/A |
Note: While described as a potent CCR5 antagonist, comprehensive public data on the IC50 of MK-0812 at CCR5 across various functional assays is limited in the reviewed literature. The provided IC50 is from a competitive binding assay.
Selectivity Profile
While MK-0812 demonstrates high affinity for both CCR2 and CCR5, information regarding its broader selectivity against a comprehensive panel of other chemokine receptors (e.g., CCR1, CCR3, CCR4, CXCR1-4) and other G-protein coupled receptors (GPCRs) is not extensively available in the public domain. The term "selective" in initial reports likely refers to its specificity over a limited number of tested off-targets rather than a comprehensive screen. For a definitive assessment of its selectivity, further broad-panel receptor screening would be required.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the selectivity and potency of this compound are provided below.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.
Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to CCR2 or CCR5.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing human CCR2 or CCR5.
-
Radioligand: ¹²⁵I-labeled CCL2 (for CCR2) or ¹²⁵I-labeled MIP-1α (for CCR5).
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-coated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand assay.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of monocytes towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of CCL2-induced monocyte chemotaxis.
Materials:
-
Cells: A monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 or similar, often supplemented with a low concentration of BSA.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for monocyte migration (e.g., 5 µm).
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Label the monocytes with the fluorescent dye.
-
Assay Setup: Place the Transwell inserts into a 24-well plate. Add the chemoattractant (CCL2) to the lower chamber.
-
Compound Treatment: Add the labeled monocytes, pre-incubated with varying concentrations of this compound, to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 2-4 hours).
-
Quantification: After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the CCL2-induced cell migration (IC50).
Experimental Workflow for Monocyte Chemotaxis Assay
Caption: Workflow for assessing chemotaxis inhibition.
Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium levels upon receptor activation, a key event in GPCR signaling.
Objective: To assess the ability of this compound to block CCL2-induced calcium flux in CCR2-expressing cells.
Materials:
-
Cells: A cell line endogenously expressing or recombinantly overexpressing human CCR2 (e.g., human monocytic leukemia cells).
-
Calcium-sensitive Dye: A fluorescent dye that binds to calcium (e.g., Fluo-4 AM).
-
Agonist: Recombinant human CCL2.
-
Test Compound: this compound.
-
Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: Capable of kinetic reads (e.g., a FLIPR or similar instrument).
Procedure:
-
Cell Loading: Incubate the CCR2-expressing cells with the calcium-sensitive dye to allow it to enter the cells.
-
Compound Pre-incubation: Add varying concentrations of this compound to the cell plate and incubate for a short period.
-
Baseline Reading: Measure the baseline fluorescence of the cells using the plate reader.
-
Agonist Addition: Inject the agonist (CCL2) into the wells while continuously monitoring the fluorescence.
-
Signal Detection: Record the transient increase in fluorescence that corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the extent to which this compound inhibits the CCL2-induced calcium signal.
Signaling Pathway and Assay Principle
Caption: CCR2 signaling leading to calcium release and its detection.
Conclusion
This compound is a potent dual antagonist of CCR2 and CCR5. While its high affinity for these two key inflammatory receptors is well-documented, a comprehensive understanding of its selectivity against a wider range of receptors would be beneficial for its precise application in research. The experimental protocols detailed in this guide provide a framework for the continued investigation of MK-0812 and other CCR2-targeting compounds. For researchers focused specifically on CCR2-mediated pathways, the dual activity of MK-0812 on CCR5 should be a key consideration in experimental design and data interpretation.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-0812 Succinate
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling MK-0812 Succinate. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent CCR2 antagonist from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on available safety data, the primary hazards include irritation to the skin, eyes, and respiratory system. It is also noted to be harmful to aquatic life with long-lasting effects. Therefore, adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety glasses with side-shields or goggles, and a face shield. | Use of a face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., Nitrile), and a lab coat. | Change gloves immediately if contaminated. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is recommended. | All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Safe handling workflow for this compound.
Storage and Stability
Proper storage of this compound is critical for maintaining its stability and efficacy. Unopened containers and prepared stock solutions should be stored under the conditions outlined below.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 1 month | Store in a dry, dark place. |
| -80°C | 6 months | For long-term storage, -80°C is recommended[1]. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles[1]. |
| -80°C | 6 months | Ensure containers are sealed to prevent moisture contamination[1]. |
Experimental Protocols: Preparation of Stock Solutions
The following protocols are provided as a reference for the preparation of stock solutions for experimental use. It is recommended to prepare working solutions fresh daily.
Protocol 1: In Vitro Stock Solution
-
Objective: To prepare a stock solution for in vitro assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate at a low power to ensure complete dissolution. If precipitation occurs, gentle heating may be applied[1][2].
-
Aliquot the stock solution into sterile microcentrifuge tubes for storage.
-
Protocol 2: In Vivo Formulation
-
Objective: To prepare a formulation suitable for oral gavage in animal models[3].
-
Materials:
-
This compound
-
0.4% Methylcellulose (MC) solution
-
-
Procedure:
-
Prepare a 0.4% MC solution in sterile water.
-
Suspend the required amount of this compound in the 0.4% MC solution to achieve the final desired concentration (e.g., for a 30 mg/kg dose)[3].
-
Ensure the suspension is homogenous before administration.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) in a dedicated, clearly labeled hazardous waste container.
-
Unused solid compound and expired stock solutions should be collected in a separate, sealed container labeled as "Hazardous Chemical Waste" and including the full chemical name.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management vendor. Do not dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for chemical waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
